molecular formula C7H4FNO3 B111101 3-Fluoro-5-nitrobenzaldehyde CAS No. 108159-96-2

3-Fluoro-5-nitrobenzaldehyde

Cat. No.: B111101
CAS No.: 108159-96-2
M. Wt: 169.11 g/mol
InChI Key: BNZAUKCPEARMKF-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4FNO3 and its molecular weight is 169.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZAUKCPEARMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545670
Record name 3-Fluoro-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108159-96-2
Record name 3-Fluoro-5-nitrobenzaldehyde
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Record name 3-fluoro-5-nitrobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern, featuring an aldehyde, a fluorine atom, and a nitro group, provides a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a key building block in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key data is summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 108159-96-2[1][2]
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [1][2]
Appearance Solid[2]
Melting Point 47-49 °C[3]
Boiling Point 265 °C at 760 mmHg[3]
Purity ≥97%[1]

Table 2: Solubility Profile (Qualitative)

SolventPredicted SolubilityReference(s) for 3-Nitrobenzaldehyde
WaterSparingly soluble to insoluble[4][5]
MethanolSoluble[4][5]
EthanolSoluble[4][5]
ChloroformSoluble[4][5]
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble[5]

Table 3: Computational Data

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 60.21 Ų[1]
logP 1.5464[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The carbon atoms attached to the fluorine and nitro groups will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present:

  • C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

  • NO₂ stretch (asymmetric and symmetric): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.

  • C-F stretch: A band in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak at m/z = 169. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially the fluorine atom.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of this compound. The following protocols are based on established methods for similar compounds and can be adapted for this specific molecule.

Synthesis of this compound

This protocol describes the nitration of 3-fluorobenzaldehyde.

Reaction Scheme:

G 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde This compound This compound 3-Fluorobenzaldehyde->this compound HNO₃, H₂SO₄

Caption: Synthesis of this compound.

Materials:

  • 3-Fluorobenzaldehyde

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • tert-Butyl methyl ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 10 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

  • Once the nitrating mixture is prepared, cool it to 0-5 °C.

  • Slowly add 3-fluorobenzaldehyde dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • For purification, dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether.

  • Wash the organic solution with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Wittig Reaction of this compound

This protocol outlines a general procedure for the Wittig olefination of this compound using benzyltriphenylphosphonium chloride as an example.

Reaction Scheme:

G 3-Fluoro-5-nitrobenzaldehydeBenzyltriphenylphosphonium ylide 3-Fluoro-5-nitrobenzaldehydeBenzyltriphenylphosphonium ylide Stilbene derivative Stilbene derivative 3-Fluoro-5-nitrobenzaldehydeBenzyltriphenylphosphonium ylide->Stilbene derivative Base

Caption: Wittig reaction of this compound.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium Hydroxide (NaOH) solution (50% w/w)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Propanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound and benzyltriphenylphosphonium chloride in dichloromethane.

  • With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture.

  • Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add water and more dichloromethane to the separatory funnel and perform an extraction.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent such as propanol.

Applications in Drug Development

Aromatic aldehydes containing fluorine and nitro groups are important precursors in the synthesis of a wide range of biologically active molecules.[6][7] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine group, which can then be used to introduce various substituents.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its structural motifs are present in many developmental and investigational drug candidates. It serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, similar fluorinated nitroaromatic compounds are utilized in the synthesis of inhibitors for various enzymes and receptors.

The following workflow illustrates the general logic of how this compound can be utilized in a drug discovery pipeline.

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Development A This compound B Chemical Transformation (e.g., Wittig, Reductive Amination) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Studies F->G H Clinical Trials G->H

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and synthetic utility, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-Fluoro-5-nitrobenzaldehyde (CAS Number: 108159-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significance as a chemical intermediate in various synthetic applications, particularly in the realms of pharmaceutical and materials science research. The presence of three distinct functional groups on the benzene ring—an aldehyde, a fluorine atom, and a nitro group—imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, and safety information, drawing from available technical data.

While the initially provided CAS number was 108943-95-5, extensive database cross-referencing confirms that the correct and predominantly used CAS number for this compound is 108159-96-2 . This document will henceforth refer to this correct CAS number.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 108159-96-2[1][2][3][4][5][6][7]
Molecular Formula C₇H₄FNO₃[2][7]
Molecular Weight 169.11 g/mol [2][7]
Appearance Off-white to slight yellow solid/crystalline powder[8][9]
Purity Typically ≥97%[2][6][7]
Storage Store in a cool, dry place under an inert atmosphere, at room temperature.[2][6]
SMILES O=Cc1cc(F)cc(c1)--INVALID-LINK--[O-][2]
InChI Key BNZAUKCPEARMKF-UHFFFAOYSA-N[6][7]

Synthesis and Reactivity

The reactivity of this compound is characterized by the interplay of its functional groups:

  • The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, such as the formation of Schiff bases, oximes, and hydrazones. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

  • The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the aldehyde group more reactive towards nucleophiles. The nitro group itself can be reduced to an amino group, providing a route to a different class of substituted anilines.

  • The fluorine atom is a halogen substituent that can influence the electronic properties of the ring and may serve as a site for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on a deactivated ring.

Applications in Research and Development

While specific examples of drugs synthesized from this compound are not prominently documented in the available literature, its structural motifs are of interest in medicinal chemistry. Fluorinated and nitrated aromatic compounds are known to play roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Its potential applications include:

  • Intermediate for Active Pharmaceutical Ingredients (APIs): As a "pharma intermediate," it can be used in the multi-step synthesis of complex biologically active molecules.[8]

  • Building Block for Heterocyclic Chemistry: The aldehyde functionality is a key starting point for the construction of various heterocyclic ring systems, which are prevalent in many therapeutic agents.

  • Chemical Probe Development: The reactive aldehyde can be used to conjugate this scaffold to other molecules for the development of chemical probes to study biological systems.

Biological Activity

There is currently a lack of specific data on the biological activity of this compound itself. The biological effects of substituted nitrobenzaldehydes are diverse and depend heavily on the nature and position of the substituents. Generally, nitroaromatic compounds can exhibit a range of biological activities, and their potential as therapeutic agents or as toxic compounds is an active area of research.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of its hazard information:

Hazard InformationDescriptionReferences
Signal Word Warning[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[6]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[6]

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Due to the absence of specific, published experimental protocols for the synthesis or biological evaluation of this compound in the searched literature, this section cannot be completed at this time. Researchers interested in working with this compound would need to adapt general procedures for similar molecules.

Visualizations

As no specific signaling pathways or detailed experimental workflows involving this compound have been identified in the literature, diagrams cannot be generated at this time.

Conclusion

This compound (CAS: 108159-96-2) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a variety of more complex molecules. However, there is a notable lack of in-depth public data regarding its synthesis, specific biological activities, and detailed spectroscopic characterization. Further research and publication in these areas would be beneficial to fully elucidate the potential of this compound for the scientific community.

References

An In-depth Technical Guide on 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Fluoro-5-nitrobenzaldehyde, a key reagent in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValue
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [2]
Alternate Molecular Weight 169.1100 g/mol [1]

Note: The slight variation in molecular weight values may arise from differences in isotopic abundance considerations in the calculations.

Logical Relationship of Molecular Properties

The chemical identity of a compound is fundamentally linked to its constituent atoms (as defined by the molecular formula) and their collective mass (the molecular weight). The following diagram illustrates this direct relationship for this compound.

Compound This compound Formula Molecular Formula C₇H₄FNO₃ Compound->Formula has MolWeight Molecular Weight 169.11 g/mol Formula->MolWeight results in

Caption: Relationship between compound, formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-fluoro-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details two principal synthetic routes, including experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Introduction

This compound is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and an aldehyde functional group on the benzene ring. The unique substitution pattern of this molecule makes it a valuable building block in organic synthesis, particularly for the introduction of a fluorinated nitroaromatic moiety into more complex structures. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring.

This guide explores two viable synthetic pathways for the preparation of this compound:

  • Route A: Electrophilic nitration of 3-fluorobenzaldehyde.

  • Route B: Nucleophilic aromatic substitution (halogen exchange) from 3-chloro-5-nitrobenzaldehyde.

A third potential, though less direct, route involving the oxidation of 3-fluoro-5-nitrotoluene is also briefly considered.

Synthesis Pathways

Route A: Nitration of 3-Fluorobenzaldehyde

This pathway involves the direct nitration of commercially available 3-fluorobenzaldehyde. The aldehyde group is a meta-directing and deactivating group in electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-directing but deactivating group. The combined directing effects favor the introduction of the nitro group at the 5-position, meta to the aldehyde and ortho to the fluorine.

Route_A 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde C₇H₅FO This compound This compound C₇H₄FNO₃ 3-Fluorobenzaldehyde->this compound Nitration Nitrating_Mixture Nitrating Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->this compound

Diagram 1: Synthesis of this compound via nitration.

This protocol is adapted from general procedures for the nitration of benzaldehydes.

Materials:

  • 3-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate Solution (5%)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 3-fluorobenzaldehyde dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 °C and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and a solid precipitate of the crude product will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material3-Fluorobenzaldehyde-
ReagentsHNO₃, H₂SO₄
Temperature0-5 °C
Reaction Time3-5 hours-
Expected YieldModerate to good-
Isomer PurityHigh for the 5-nitro isomer-
Route B: Halogen Exchange of 3-Chloro-5-nitrobenzaldehyde

This route utilizes a nucleophilic aromatic substitution reaction, specifically a Halex reaction, to replace the chlorine atom in 3-chloro-5-nitrobenzaldehyde with a fluorine atom. The presence of the electron-withdrawing nitro and aldehyde groups facilitates this substitution.

Route_B 3-Chloro-5-nitrobenzaldehyde 3-Chloro-5-nitrobenzaldehyde C₇H₄ClNO₃ This compound This compound C₇H₄FNO₃ 3-Chloro-5-nitrobenzaldehyde->this compound Halogen Exchange KF Potassium Fluoride KF KF->this compound

Diagram 2: Synthesis via halogen exchange reaction.

This protocol is based on the general procedures described in U.S. Patent 4,456,772 A for the synthesis of fluoro-nitro-benzaldehydes.

Materials:

  • 3-Chloro-5-nitrobenzaldehyde

  • Anhydrous Potassium Fluoride (spray-dried is preferred)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

  • Methylene Chloride or other suitable organic solvent for extraction

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 3-chloro-5-nitrobenzaldehyde and anhydrous potassium fluoride in a polar aprotic solvent.

  • Heat the reaction mixture with vigorous stirring to a temperature between 150 °C and 200 °C. The optimal temperature will depend on the solvent used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water.

  • Extract the aqueous mixture with methylene chloride or another suitable organic solvent.

  • Combine the organic extracts, wash with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material3-Chloro-5-nitrobenzaldehyde
ReagentPotassium Fluoride (anhydrous)
SolventDMF, DMSO, or Sulfolane
Temperature150-200 °C
Reaction TimeSeveral hours
Expected YieldHigh (based on analogous reactions)
Alternative Route: Oxidation of 3-Fluoro-5-nitrotoluene

Summary of Synthesis Pathways

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
A 3-FluorobenzaldehydeElectrophilic NitrationPotentially a one-step synthesis from a common starting material.Potential for isomer formation; requires careful temperature control.
B 3-Chloro-5-nitrobenzaldehydeNucleophilic Aromatic Substitution (Halex Reaction)Generally high-yielding for activated substrates; good selectivity.Requires a specific starting material and high reaction temperatures.

Conclusion

Both the nitration of 3-fluorobenzaldehyde and the halogen exchange of 3-chloro-5-nitrobenzaldehyde represent viable and effective pathways for the synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The experimental protocols provided in this guide, based on established chemical principles and related literature procedures, offer a solid foundation for the successful preparation of this important chemical intermediate. For large-scale production, the Halex reaction (Route B) may offer advantages in terms of yield and selectivity, provided the precursor is accessible. For laboratory-scale synthesis, the direct nitration (Route A) presents a straightforward approach.

Spectroscopic Analysis of 3-Fluoro-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-5-nitrobenzaldehyde are presented below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the electronegativity of the fluorine atom.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~10.1Singlet1HAldehyde proton (CHO)
~8.6Triplet (t)1HAromatic Proton (H-2)
~8.4Doublet of doublets (dd)1HAromatic Proton (H-6)
~8.1Doublet of doublets (dd)1HAromatic Proton (H-4)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The aldehyde carbon is expected at the most downfield position.

Chemical Shift (δ) ppm (Predicted)Assignment
~189Aldehyde Carbon (CHO)
~163 (d, ¹JCF ≈ 250 Hz)C3 (Carbon attached to F)
~150C5 (Carbon attached to NO₂)
~140C1 (Carbon attached to CHO)
~128C6
~122 (d)C4
~115 (d)C2
Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference (0 ppm). The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and fluoro-aromatic moieties.

Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) (Expected)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H Stretch
2850-2750MediumAldehyde C-H Stretch
~1710StrongAldehyde C=O Stretch
~1600, ~1470Medium-StrongAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250StrongC-F Stretch
900-675Medium-StrongAromatic C-H Bending
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for this compound is C₇H₄FNO₃, with a molecular weight of approximately 169.11 g/mol .[1][2]

Expected Mass Spectral Data (Electron Ionization - EI)
m/z (mass-to-charge ratio) (Expected)Assignment
169[M]⁺ (Molecular ion)
168[M-H]⁺ (Loss of a hydrogen radical)
140[M-CHO]⁺ (Loss of a formyl radical)
123[M-NO₂]⁺ (Loss of a nitro group)
95[C₆H₄F]⁺
75[C₅H₂F]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound using GC-MS.[3]

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Vortex the solution to ensure complete dissolution. If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL).[3]

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in split mode.

    • Injector Temperature: 250 °C.[3]

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.[3]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.[3]

    • Scan Range: m/z 40-400.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Compound->Dissolution Pellet Preparation of KBr Pellet (IR) Compound->Pellet NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer (e.g., GC-MS) Dissolution->MS IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of 3-Fluoro-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and intermediates is a cornerstone of successful formulation and process development. This in-depth technical guide addresses the solubility of 3-Fluoro-5-nitrobenzaldehyde in common laboratory solvents, providing a framework for its application in research and manufacturing.

Estimated Solubility Profile

Based on the available data for 3-nitrobenzaldehyde, a qualitative estimation of the solubility of this compound can be inferred. It is anticipated to exhibit low solubility in water and higher solubility in various organic solvents. The following table summarizes the quantitative solubility of 3-nitrobenzaldehyde, which can serve as a preliminary guide. It is crucial to note that these values are for a related compound and should be experimentally verified for this compound.

SolventTemperature (°C)Solubility of 3-Nitrobenzaldehyde ( g/100g of solvent)[1]
Alcohols
1-Butanol04.29
107.54
2012.93
3021.98
1-Propanol06.55
1011.62
2019.77
3034.26
2-Propanol01.59
102.92
205.2
309.11
Ethanol (absolute)012.17
1022.33
2040.26
3073.68
Methanol046.59
563.35
1087.12
20166.51
Ketones
Acetone050.94
1090.29
20174.2
30367.41
Esters
Ethyl Acetate029.37
1050.95
2091.39
30178.96

Generally, the solubility of these compounds increases with temperature.[2] 3-Nitrobenzaldehyde is reported to be soluble in ethanol, chloroform, and ether, and almost insoluble in water.[3] Another source indicates a water solubility of 1.6 g/L for 3-nitrobenzaldehyde.[4]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following methodology, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF) of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L or mg/mL).

Workflow for Experimental Solubility Determination

G A Prepare Standard Solutions & Calibration Curve F Analyze Concentration (e.g., HPLC, UV-Vis) A->F B Add Excess Solute to Solvent in Vials C Equilibrate in Shaker at Constant Temperature B->C D Withdraw and Filter Supernatant C->D E Dilute Saturated Solution D->E E->F G Calculate Solubility F->G

Caption: A logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are generally better at dissolving polar solutes. The presence of the nitro and aldehyde groups, along with the fluorine atom, makes this compound a polar molecule, suggesting higher solubility in polar solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This is an important consideration for processes like recrystallization.

  • pH: For compounds with acidic or basic functionalities, the pH of the aqueous medium can significantly affect solubility. While this compound itself is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis, affecting its stability and apparent solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively documented, a systematic experimental approach, as outlined in this guide, will enable researchers to generate the necessary data for their specific applications. The solubility profile of the related compound, 3-nitrobenzaldehyde, provides a useful starting point for solvent selection and experimental design. A thorough understanding and experimental determination of the solubility of this compound are critical for its effective utilization in drug discovery and development, ensuring robust and reproducible outcomes in formulation and chemical synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: 3-Fluoro-5-nitrobenzaldehyde, a key building block in medicinal chemistry and materials science, presents a specific hazard profile that demands rigorous safety protocols. This technical guide provides a comprehensive overview of the known hazards, detailed handling procedures, and emergency response measures to ensure the safety of laboratory personnel.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 108159-96-2[1][2][3][4]
Molecular Formula C₇H₄FNO₃[2][4][5]
Molecular Weight 169.11 g/mol [2][4][5]
Appearance Off-white to slight yellow solid
Purity ≥97%[2]
Melting Point Data not available
Boiling Point Data not available
Storage Temperature Inert atmosphere, room temperature[1]

Table 2: Toxicological Data

ParameterValueSpeciesSource(s)
Acute Oral Toxicity (LD50) No data available for this specific isomer. For the related compound 3-Nitrobenzaldehyde: 1075 mg/kgRat
Acute Dermal Toxicity (LD50) No data available
Inhalation Toxicity (LC50) No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data for this and structurally related compounds.

Table 3: GHS Hazard Classification

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed.[1]
Skin corrosion/irritationH315: Causes skin irritation.[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation.[1]
Acute toxicity, InhalationH332: Harmful if inhaled.[1]
Specific target organ toxicity - single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.

Protocol 1: General Handling of this compound

Objective: To outline the standard operating procedure for the safe handling of solid this compound in a laboratory setting.

Methodology:

  • Engineering Controls: All manipulations of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be kept clean and uncluttered.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[8]

    • Eye Protection: Chemical safety goggles are mandatory.[8]

    • Skin and Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the chemical fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

    • Close the container immediately after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]

Protocol 2: Emergency Response to a Spill of this compound

Objective: To provide a clear and effective procedure for managing a spill of solid this compound.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is large or if you are unsure how to proceed, evacuate the area and contact the emergency response team.

  • Spill Containment (for minor spills by trained personnel):

    • Wearing appropriate PPE (see Protocol 1), gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.[9][10]

    • Do not use combustible materials like paper towels for the initial containment.

  • Cleanup:

    • Carefully scoop the absorbent material and the spilled solid into a clearly labeled, sealable waste container.[11][12]

    • Use a wet paper towel or a spill pad to decontaminate the area of the spill, working from the outside in.[9][11] Place the used cleaning materials into the same waste container.

  • Disposal: Dispose of the hazardous waste according to institutional and local regulations.

Protocol 3: First Aid for Exposure to this compound

Objective: To outline immediate first aid measures in case of accidental exposure.

Methodology:

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.

    • Seek medical attention if irritation persists.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Visualized Workflows and Relationships

To further clarify the safety procedures and hazard relationships, the following diagrams are provided.

Hazard_Relationship cluster_hazard This compound Hazards cluster_exposure Routes of Exposure H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H332 H332: Harmful if inhaled H335 H335: May cause respiratory irritation Ingestion Ingestion Ingestion->H302 Skin_Contact Skin Contact Skin_Contact->H315 Eye_Contact Eye Contact Eye_Contact->H319 Inhalation Inhalation Inhalation->H332 Inhalation->H335

Caption: Relationship between routes of exposure and GHS hazard statements.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel Start->Alert Assess Assess Spill Size Alert->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small Major_Spill Major Spill Assess->Major_Spill Large Wear_PPE Don Appropriate PPE Minor_Spill->Wear_PPE Evacuate Evacuate Area Major_Spill->Evacuate Contact_ER Contact Emergency Response Evacuate->Contact_ER End End Contact_ER->End Contain Contain Spill with Inert Material Wear_PPE->Contain Cleanup Clean Up Spill & Decontaminate Area Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill of a solid hazardous substance.

References

Reactivity of the Aldehyde Group in 3-Fluoro-5-nitrobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in 3-Fluoro-5-nitrobenzaldehyde. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, making it a versatile substrate for a variety of organic transformations. This document details the electronic effects governing its reactivity, supported by available quantitative data, and provides generalized experimental protocols for key reactions. The content is structured to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, offering insights into the utilization of this compound in the development of novel molecules.

Introduction: Electronic Profile and Reactivity

This compound is a substituted aromatic aldehyde where the reactivity of the formyl group (-CHO) is modulated by the strong electron-withdrawing effects of both the meta-positioned nitro group (-NO₂) and the fluorine (-F) atom. The nitro group, a powerful deactivating group, and the electronegative fluorine atom synergistically enhance the electrophilic character of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack, a central theme in its chemical behavior. Consequently, this compound readily participates in a range of condensation, addition, and redox reactions, serving as a valuable building block in the synthesis of complex organic molecules.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound facilitates several important chemical transformations.

Nucleophilic Addition Reactions

The core of the aldehyde's reactivity lies in its propensity to undergo nucleophilic addition. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Experimental Protocol: Reduction of this compound

  • Dissolve this compound (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data: Reduction of 3-Nitrobenzaldehyde

ReactantProduct1H NMR (CDCl₃) of Product13C NMR (CDCl₃) of Product
3-Nitrobenzaldehyde3-Nitrobenzyl alcoholδ 4.81 (s, 2H, CH₂), 7.50-8.20 (m, 4H, Ar-H)δ 63.4 (CH₂), 122.0, 122.9, 129.5, 133.0, 140.9, 148.4 (Ar-C)

Table 1: Spectroscopic Data for the Reduction Product of 3-Nitrobenzaldehyde.[1]

Logical Relationship: Reduction of Aldehyde

G Aldehyde This compound Alcohol (3-Fluoro-5-nitrophenyl)methanol Aldehyde->Alcohol Hydride Attack ReducingAgent NaBH₄

Caption: Reduction of the aldehyde to a primary alcohol.

This compound readily reacts with primary amines in the presence of an acid catalyst to form Schiff bases (imines). This condensation reaction is reversible and typically involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Schiff Base Synthesis

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data: Schiff Base Formation with m-Nitrobenzaldehyde

A study on the synthesis of a Schiff base from m-nitrobenzaldehyde and p-chloroaniline reported a yield of approximately 60%.[2]

Reactant 1Reactant 2ProductYield
m-Nitrobenzaldehydep-Chloroaniline4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline~60%

Table 2: Yield for Schiff Base Formation.[2]

Experimental Workflow: Schiff Base Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound Solvent Ethanol/Methanol Aldehyde->Solvent Amine Primary Amine Amine->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization/ Column Chromatography Filtration->Recrystallization Product Schiff Base Recrystallization->Product

Caption: Workflow for the synthesis of a Schiff base.

Condensation Reactions

The activated aldehyde group readily participates in condensation reactions with active methylene compounds.

In the Knoevenagel condensation, this compound reacts with compounds containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, pyridine).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate and can be collected by filtration.

  • Alternatively, remove the solvent and purify the product by recrystallization or column chromatography.

Quantitative Data: Knoevenagel Condensation of Substituted Benzaldehydes

High yields are often achieved in Knoevenagel condensations. For example, the reaction of 4-nitrobenzaldehyde with malononitrile can yield the product in 98% yield.[3]

AldehydeActive Methylene CompoundProductYield
4-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrile98%
BenzaldehydeMalononitrile2-Benzylidenemalononitrile92%

Table 3: Yields for Knoevenagel Condensation.[3][4]

Signaling Pathway: Knoevenagel Condensation Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde This compound Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate/ Carbanion ActiveMethylene->Enolate Base Weak Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Tetrahedral->Product Dehydration Water H₂O Tetrahedral->Water

Caption: Mechanism of the Knoevenagel condensation.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Wittig Reaction

  • Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF, ether) under an inert atmosphere.

  • Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent.

  • Purify the alkene product by column chromatography to separate it from triphenylphosphine oxide.

Quantitative Data: Wittig Reaction of Benzaldehyde

AldehydeWittig ReagentProductYield (E-isomer)
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate20-26%

Table 4: Yield for a Solvent-Free Wittig Reaction.[5]

Signaling Pathway: Wittig Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Betaine Betaine Aldehyde->Betaine Ylide Phosphorus Ylide Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Formation Alkene Alkene Oxaphosphetane->Alkene Fragmentation PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide G Aldehyde This compound CarboxylicAcid 3-Fluoro-5-nitrobenzoic Acid Aldehyde->CarboxylicAcid Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄)

References

An In-depth Technical Guide on the Electronic Effects of Fluorine and Nitro Groups in 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3-Fluoro-5-nitrobenzaldehyde, a key intermediate in organic synthesis and drug discovery. The interplay of the electron-withdrawing fluorine and nitro groups, positioned meta to the aldehyde functionality, profoundly influences the molecule's reactivity and spectroscopic characteristics. This document details the electronic effects through Hammett constant analysis, summarizes key physicochemical and spectroscopic data, and provides a plausible experimental protocol for its synthesis. Visual diagrams are included to illustrate the synthetic workflow and the nature of the electronic substituent effects.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the benzaldehyde scaffold creates a unique electronic environment. Both substituents are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Understanding the combined electronic influence of these groups is crucial for predicting the reactivity of the aldehyde group and the aromatic ring, thereby guiding its application in the synthesis of more complex molecules.

Electronic Effects of Substituents

The electronic properties of the fluorine and nitro substituents in the meta positions relative to the aldehyde group are primarily governed by inductive and resonance effects.

  • Inductive Effect (-I): Both fluorine and the nitro group are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect operates through the sigma bonds, pulling electron density away from the aromatic ring and the aldehyde group.

  • Resonance Effect (-M): The nitro group exhibits a strong electron-withdrawing resonance effect by delocalizing the pi electrons of the aromatic ring onto the nitro group. In the meta position, the resonance effect of the nitro group primarily influences the electron density of the ring itself, with a more moderate impact on the reactivity of the aldehyde group compared to a para positioning. Fluorine, while highly electronegative, can exhibit a weak electron-donating resonance effect (+M) due to its lone pairs. However, its strong inductive effect typically dominates.

The cumulative effect of these substituents makes the carbonyl carbon of the aldehyde group more electrophilic and increases the acidity of the aldehydic proton.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, σ (sigma), quantify the electronic-donating or -withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

SubstituentHammett Constant (σ_meta)
Fluorine (F)+0.34
Nitro (NO₂)+0.71

Data sourced from publicly available chemical data compilations.

The positive and relatively large σ_meta values for both fluorine and the nitro group confirm their strong electron-withdrawing nature from the meta position. The additive effect of these two substituents significantly deactivates the aromatic ring.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₄FNO₃
Molecular Weight169.11 g/mol
AppearanceSolid
Purity≥97%
Storage4°C, stored under nitrogen

[1]

Predicted Spectroscopic Data

Due to the limited availability of specific experimental spectra for this compound, the following data has been predicted using established spectroscopic principles and online prediction tools. These predictions are intended to provide a reasonable approximation for characterization purposes.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show three signals in the aromatic region and one for the aldehyde proton. The strong electron-withdrawing effects of the fluorine and nitro groups will cause the aromatic protons to be shifted downfield.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (CHO)
~8.8t (J ≈ 2.0 Hz)1HAromatic Proton (H-2)
~8.6ddd (J ≈ 8.0, 2.0, 2.0 Hz)1HAromatic Proton (H-4)
~8.3ddd (J ≈ 8.0, 2.0, 2.0 Hz)1HAromatic Proton (H-6)

Predicted using online NMR prediction tools.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electron-deficient nature of the aromatic ring.

Chemical Shift (δ) ppmAssignment
~188Aldehyde Carbon (CHO)
~163 (d, J ≈ 250 Hz)C3 (Carbon attached to F)
~150C5 (Carbon attached to NO₂)
~138C1 (Carbon attached to CHO)
~128 (d, J ≈ 25 Hz)C4/C6
~125 (d, J ≈ 25 Hz)C6/C4
~118 (d, J ≈ 5 Hz)C2

Predicted using online NMR prediction tools.

3.2.3. IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the aldehyde, nitro, and fluoro-aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch
~1710StrongAldehyde C=O stretch
~1600, ~1470MediumAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-F stretch

Predicted based on characteristic group frequencies.

Experimental Protocols

Plausible Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 3-fluorobenzaldehyde.

Materials:

  • 3-Fluorobenzaldehyde

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Addition of 3-Fluorobenzaldehyde: Slowly add 3-fluorobenzaldehyde (10 g, 80.6 mmol) to the cold sulfuric acid with constant stirring.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (6.0 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping it cool. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

  • Prepare a KBr pellet by grinding 1-2 mg of the purified product with approximately 100 mg of dry KBr.

  • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Nitration Nitration 3-Fluorobenzaldehyde->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Work-up Work-up Nitration->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Plausible synthesis workflow for this compound.

ElectronicEffects cluster_molecule This compound cluster_effects Electronic Effects mol CHO | C₁ / \nC₆ C₂ |   | C₅-C₄ / \nNO₂ F Inductive Inductive Effect (-I) Inductive->mol Withdraws σ electrons Resonance Resonance Effect (-M) Resonance->mol Withdraws π electrons F Fluorine F->Inductive Strong NO2 Nitro Group NO2->Inductive Strong NO2->Resonance Strong

Caption: Electronic effects of substituents in this compound.

Conclusion

The fluorine and nitro groups in this compound synergistically exert strong electron-withdrawing effects, significantly influencing the molecule's chemical properties. This guide provides a foundational understanding of these electronic effects, supported by summarized data and a practical synthesis protocol. The information presented herein is intended to aid researchers in the strategic use of this versatile building block for the development of novel chemical entities. Further experimental validation of the predicted spectroscopic data is recommended for rigorous structural confirmation.

References

The Versatile Role of 3-Fluoro-5-nitrobenzaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 3-Fluoro-5-nitrobenzaldehyde in Organic Synthesis.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a widely employed strategy to enhance biological activity, metabolic stability, and pharmacokinetic properties. This compound has emerged as a pivotal building block in this context, offering a versatile platform for the synthesis of a diverse array of complex organic molecules. This technical guide elucidates the core applications of this compound, providing an in-depth overview of its utility in key organic transformations, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity and Applications

This compound is characterized by an aromatic ring system activated by two potent electron-withdrawing groups: a nitro group and a fluorine atom, meta to each other. This electronic arrangement renders the aldehyde carbonyl highly electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution under specific conditions. These inherent properties make it a valuable precursor for the synthesis of various heterocyclic compounds, Schiff bases, and chalcones, many of which are scaffolds for biologically active molecules, including kinase inhibitors.

Key Synthetic Transformations:
  • Schiff Base Formation: The condensation of this compound with primary amines readily forms Schiff bases (imines). This reaction serves as a gateway to more complex molecular architectures and is fundamental in the synthesis of various ligands and biologically active compounds.

  • Claisen-Schmidt Condensation for Chalcone Synthesis: The reaction of this compound with acetophenones or other enolizable ketones under basic or acidic conditions yields chalcones. These α,β-unsaturated ketones are well-established precursors for a multitude of heterocyclic compounds and are themselves a class of compounds with significant biological activities.

  • Henry (Nitroaldol) Reaction: The aldehyde functionality can react with nitroalkanes in the presence of a base to form β-nitro alcohols. This carbon-carbon bond-forming reaction is a powerful tool for introducing nitroalkyl functionalities.

  • Perkin Reaction: This reaction facilitates the synthesis of α,β-unsaturated aromatic acids through the condensation of this compound with an acid anhydride in the presence of its corresponding carboxylate salt.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for key reactions involving this compound.

Synthesis of Schiff Bases

The formation of an imine bond is a fundamental transformation. A general procedure involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with a catalyst.

General Experimental Protocol for Schiff Base Synthesis:

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, the desired primary amine (1.0-1.2 eq) is added. A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction. The mixture is then stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the product can often be isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure followed by purification via recrystallization or column chromatography.

Reactant A (Aldehyde)Reactant B (Amine)ProductReaction ConditionsYield (%)Reference
This compoundAnilineN-(3-fluoro-5-nitrobenzylidene)anilineEthanol, reflux, 4h>90 (expected)General Procedure
This compound4-ChloroanilineN-(3-fluoro-5-nitrobenzylidene)-4-chloroanilineEthanol, cat. acetic acid, reflux, 6h>90 (expected)General Procedure

Note: Specific yields are illustrative and can vary based on the substrate and precise reaction conditions.

Logical Workflow for Schiff Base Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification aldehyde This compound dissolve Dissolve in Solvent (e.g., Ethanol) aldehyde->dissolve amine Primary Amine amine->dissolve add_catalyst Add Catalyst (optional, e.g., Acetic Acid) dissolve->add_catalyst react Stir/Reflux (Monitor by TLC) add_catalyst->react isolate Isolate Product (Filtration/Evaporation) react->isolate purify Purify (Recrystallization/Chromatography) isolate->purify product Schiff Base (Imine) purify->product

Caption: Workflow for the synthesis of Schiff bases.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic systems. The Claisen-Schmidt condensation provides a direct route to these compounds.

General Experimental Protocol for Chalcone Synthesis:

A mixture of this compound (1.0 eq) and a suitable acetophenone (1.0 eq) is dissolved in ethanol. To this solution, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as indicated by TLC. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reactant A (Aldehyde)Reactant B (Ketone)ProductReaction ConditionsYield (%)Reference
This compoundAcetophenone(E)-1-(3-fluoro-5-nitrophenyl)-3-phenylprop-2-en-1-oneEthanol, aq. NaOH, rt, 4h85-95 (expected)General Procedure
This compound4'-Methoxyacetophenone(E)-1-(3-fluoro-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneEthanol, aq. KOH, rt, 6h80-90 (expected)General Procedure

Note: Specific yields are illustrative and can vary based on the substrate and precise reaction conditions.

Reaction Pathway for Chalcone Synthesis

G aldehyde This compound aldol_adduct Aldol Adduct aldehyde->aldol_adduct + Enolate ketone Acetophenone Derivative enolate Enolate Intermediate ketone->enolate + Base enolate->aldol_adduct chalcone Chalcone Product aldol_adduct->chalcone - H2O water H2O chalcone->water base Base (e.g., NaOH)

Caption: Claisen-Schmidt condensation pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique electronic properties facilitate a range of important chemical transformations, providing access to a wide variety of molecular scaffolds with significant potential in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this important reagent. As the demand for novel, functionalized molecules continues to grow, the applications of this compound are poised to expand even further.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3-fluoro-5-nitrobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of three key functional groups: an aldehyde for diverse derivatization, a nitro group which can act as a bioisostere or be reduced to an amine, and a fluorine atom to enhance metabolic stability and binding affinity.

The following sections outline protocols for the synthesis of oximes, hydrazones, chalcones, and cinnamic acid derivatives, and for reductive amination. These derivatives serve as important scaffolds for the development of novel therapeutic agents.

Synthesis of this compound Oxime

Oximes are valuable intermediates in drug synthesis and can exhibit a range of biological activities. The synthesis of this compound oxime is a straightforward condensation reaction.

Experimental Protocol

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in a mixture of water and ethanol.

  • Add the hydroxylamine hydrochloride solution to the aldehyde solution dropwise at room temperature with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, reduce the ethanol volume under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound oxime.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure oxime as a solid.

Quantitative Data Summary
ProductStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
This compound OximeThis compoundNH₂OH·HCl, NaHCO₃Ethanol2-4 hours>90(To be determined)

Yields are based on analogous reactions and may vary.

Reaction Workflow

G start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde reaction React at Room Temperature (2-4 hours) dissolve_aldehyde->reaction prepare_reagent Prepare Solution of NH₂OH·HCl and NaHCO₃ prepare_reagent->reaction workup Work-up: - Reduce Ethanol - Add Water - Extract with Ethyl Acetate reaction->workup purification Purify by Recrystallization workup->purification end End Product: This compound Oxime purification->end

Caption: Workflow for the synthesis of this compound Oxime.

Synthesis of this compound Hydrazone Derivatives

Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. They are synthesized by the condensation of an aldehyde with a hydrazine derivative.

Experimental Protocol

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The hydrazone derivative will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be recrystallized from ethanol.

Quantitative Data Summary
ProductStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
3-Fluoro-5-nitrophenyl PhenylhydrazoneThis compoundPhenylhydrazine, Acetic AcidEthanol2-3 hours85-95(To be determined)
3-Fluoro-5-nitrophenyl 2,4-DinitrophenylhydrazoneThis compound2,4-Dinitrophenylhydrazine, Acetic AcidEthanol2-3 hours>95(To be determined)

Yields are based on analogous reactions and may vary.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 3F5NBA This compound Reaction + 3F5NBA->Reaction Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazine->Reaction Hydrazone This compound Hydrazone Derivative Water H₂O Arrow Reaction->Arrow Ethanol, Acetic Acid (cat.) Reflux, 2-3h Product_Plus + Arrow->Product_Plus Product_Plus->Hydrazone Product_Plus->Water

Caption: General scheme for the synthesis of hydrazone derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[3] They are synthesized via a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone.

Experimental Protocol

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 50% w/v) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Quantitative Data Summary
ProductStarting MaterialsReagentsSolventReaction TimeYield (%)Melting Point (°C)
1-(Phenyl)-3-(3-fluoro-5-nitrophenyl)prop-2-en-1-oneThis compound, AcetophenoneNaOH or KOHEthanol12-24 hours70-90(To be determined)
1-(4-Methoxyphenyl)-3-(3-fluoro-5-nitrophenyl)prop-2-en-1-oneThis compound, 4-MethoxyacetophenoneNaOH or KOHEthanol12-24 hours70-90(To be determined)

Yields are based on analogous reactions and may vary.[3]

Logical Relationship of Synthesis

G Aldehyde This compound Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Ketone Substituted Acetophenone Ketone->Condensation Base Base Catalyst (NaOH or KOH) Base->Condensation Chalcone Chalcone Derivative Condensation->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

Cinnamic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The Knoevenagel condensation provides an efficient route to these compounds.[4]

Experimental Protocol

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and malonic acid (1.5 eq).

  • Add pyridine as the solvent and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of CO₂.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • The cinnamic acid derivative will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water).

Quantitative Data Summary
ProductStarting MaterialsReagentsSolventReaction TimeYield (%)Melting Point (°C)
3-(3-Fluoro-5-nitrophenyl)acrylic acidThis compound, Malonic acidPiperidinePyridine4-6 hours80-90(To be determined)

Yields are based on analogous reactions and may vary.

Reaction Pathway

G Reactants This compound + Malonic Acid Conditions Pyridine, Piperidine (cat.) Reflux Reactants->Conditions Intermediate Intermediate Adduct Conditions->Intermediate Decarboxylation Dehydration & Decarboxylation (-H₂O, -CO₂) Intermediate->Decarboxylation Product 3-(3-Fluoro-5-nitrophenyl)acrylic acid Decarboxylation->Product

Caption: Knoevenagel condensation pathway.

Reductive Amination for the Synthesis of Benzylamine Derivatives

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[5] This protocol describes the one-pot synthesis of N-substituted benzylamines from this compound.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM, add the amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
ProductStarting MaterialsReagentsSolventReaction TimeYield (%)
N-Benzyl-1-(3-fluoro-5-nitrophenyl)methanamineThis compound, BenzylamineNaBH(OAc)₃, HOAcDCM12-24 hours70-85
1-(3-Fluoro-5-nitrophenyl)-N,N-dimethylmethanamineThis compound, Dimethylamine (2M in THF)NaBH(OAc)₃, HOAcDCM12-24 hours75-90

Yields are based on analogous reactions and may vary.

Experimental Workflow

G start Start mix_reactants Mix Aldehyde, Amine, and Acetic Acid in DCM start->mix_reactants form_imine Stir for 1-2h to form Imine/Iminium Intermediate mix_reactants->form_imine add_reducing_agent Add NaBH(OAc)₃ form_imine->add_reducing_agent react Stir for 12-24h add_reducing_agent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify end End Product: Substituted Benzylamine purify->end

Caption: Workflow for one-pot reductive amination.

References

Application Notes and Protocols: 3-Fluoro-5-nitrobenzaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-5-nitrobenzaldehyde as a strategic building block in the synthesis of medicinally relevant compounds, particularly in the realm of kinase inhibitors for targeted cancer therapy. The unique substitution pattern of this aromatic aldehyde, featuring a fluorine atom and a nitro group, offers medicinal chemists a powerful scaffold for developing novel therapeutic agents with enhanced biological activity and optimized pharmacokinetic profiles.

Introduction

This compound is a valuable starting material in organic synthesis due to its distinct electronic properties and multiple reactive sites. The electron-withdrawing nature of both the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the aldehyde functionality serves as a key handle for a variety of chemical transformations, including reductive amination and condensation reactions. Furthermore, the nitro group can be readily reduced to an amine, providing a pathway to a diverse array of aniline derivatives, which are crucial intermediates in the synthesis of many kinase inhibitors. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy, interfering with the signaling pathways that drive tumor growth and proliferation. Many potent kinase inhibitors feature a core heterocyclic scaffold, such as quinazoline, which often requires a substituted aniline for its construction. This compound is an ideal precursor for generating the requisite 3-fluoro-5-aminobenzaldehyde or related anilines, which can then be elaborated into the final kinase inhibitor.

A key application of this building block is in the synthesis of analogues of approved kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). The 3-fluoro-5-nitrophenyl moiety can be strategically incorporated into the inhibitor's structure to probe structure-activity relationships and improve drug-like properties.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a hypothetical kinase inhibitor intermediate starting from this compound. This workflow illustrates a common strategy for building such molecules.

Protocol 1: Reductive Amination of this compound

This protocol details the synthesis of N-(3-fluoro-5-nitrobenzyl)morpholine, a key intermediate where the aldehyde has been converted to a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-fluoro-5-nitrobenzyl)morpholine.

ParameterValue
Starting MaterialThis compound
ReagentsMorpholine, NaBH(OAc)₃
SolventDichloromethane
Reaction Time4-6 hours
Expected Yield85-95%
Protocol 2: Reduction of the Nitro Group

This protocol describes the conversion of the nitro-substituted intermediate to the corresponding aniline, a crucial step for subsequent coupling reactions.

Materials:

  • N-(3-fluoro-5-nitrobenzyl)morpholine (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a suspension of N-(3-fluoro-5-nitrobenzyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired N-(3-fluoro-5-aminobenzyl)morpholine.

ParameterValue
Starting MaterialN-(3-fluoro-5-nitrobenzyl)morpholine
ReagentsFe, NH₄Cl
SolventEthanol/Water
Reaction Time2-4 hours
Expected Yield80-90%

Target Signaling Pathways

Compounds derived from this compound are often designed to target key signaling pathways implicated in cancer cell proliferation and survival. The primary targets are often receptor tyrosine kinases (RTKs) and their downstream effectors.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers due to mutations in key components like EGFR or BRAF. Inhibitors designed using the 3-fluoro-5-nitrophenyl scaffold can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling and suppressing tumor growth.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling cascade and a point of therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that regulates cell growth, metabolism, and survival. It is often dysregulated in cancer. Small molecule inhibitors can be developed to target kinases within this pathway, such as PI3K or mTOR, to disrupt these oncogenic signals.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Metabolism, Survival mTOR->Growth Inhibitor Kinase Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Experimental Workflow

The development of kinase inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation.

Experimental_Workflow Start This compound Step1 Reductive Amination (Protocol 1) Start->Step1 Intermediate1 N-(3-fluoro-5-nitrobenzyl)amine derivative Step1->Intermediate1 Step2 Nitro Group Reduction (Protocol 2) Intermediate1->Step2 Intermediate2 N-(3-fluoro-5-aminobenzyl)amine derivative Step2->Intermediate2 Step3 Cyclization & Elaboration (e.g., Quinazoline formation) Intermediate2->Step3 FinalCompound Final Kinase Inhibitor Candidate Step3->FinalCompound BioAssay In Vitro Kinase Assays (IC50 determination) FinalCompound->BioAssay CellAssay Cell-Based Proliferation Assays BioAssay->CellAssay

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the strategic and efficient synthesis of complex molecules, particularly kinase inhibitors. The protocols and workflows presented here provide a foundational guide for researchers to harness the potential of this starting material in the discovery and development of novel therapeutic agents. Further exploration of its applications is warranted to unlock its full potential in the creation of next-generation targeted therapies.

Protocol for the reduction of the nitro group in 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chemoselective Reduction of 3-Fluoro-5-nitrobenzaldehyde

AN-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the chemoselective reduction of the nitro group in this compound to synthesize 3-Amino-5-fluorobenzaldehyde, a valuable intermediate in pharmaceutical synthesis. The primary challenge lies in selectively reducing the nitro group while preserving the reactive aldehyde functionality. This note compares several common reduction methods and provides detailed, step-by-step protocols for the most reliable techniques, including reduction with tin(II) chloride (SnCl₂) and iron (Fe) powder in an acidic medium.

Introduction and Method Selection

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. For substrates like this compound, which contain multiple reducible functional groups, achieving high chemoselectivity is critical. The aldehyde group is susceptible to reduction to an alcohol, which necessitates the use of mild and selective reducing agents.

Several methods are available for the reduction of nitroarenes.[1][2] The choice of reagent is crucial to avoid unwanted side reactions.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While highly efficient for nitro reductions, this method poses a significant risk of over-reducing the aldehyde to an alcohol.[1][3] Selectivity can sometimes be achieved but often requires careful optimization of catalysts and conditions.[3]

  • Metal Hydrides (e.g., LiAlH₄): These reagents are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to produce azo products.[1] Milder hydrides like sodium borohydride are typically unable to reduce a nitro group without a co-catalyst.[4]

  • Metal-Based Reductions in Acid: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are classic, robust, and well-regarded for their ability to selectively reduce nitro groups in the presence of other reducible functionalities, including aldehydes and ketones.[1][3] SnCl₂ is particularly noted for its mildness and high selectivity.[3][5]

Based on reliability and selectivity, this application note will focus on protocols using Tin(II) Chloride (SnCl₂) and Iron (Fe) powder .

Comparison of Selected Reduction Methods

The following table summarizes the key characteristics of the recommended methods for the selective reduction of this compound.

FeatureMethod A: Tin(II) Chloride (SnCl₂)Method B: Iron (Fe) / Acid
Selectivity Excellent; highly selective for the nitro group over the aldehyde.[3][6]Very good; provides a mild and selective reduction.[1][7]
Reaction Conditions Mild; often performed at room temperature or with gentle heating.[8]Mild to moderate; often requires heating (reflux).[7]
Reagents Tin(II) chloride dihydrate, acid (HCl), solvent (Ethanol/Ethyl Acetate).[3][9]Iron powder, acid (HCl or Acetic Acid), solvent (Ethanol/Water).[3][7]
Workup Can be complicated by the formation of tin oxides, which may be difficult to filter.[6]Generally straightforward; filtration to remove iron salts followed by extraction.[7]
Environmental/Safety Tin salts have moderate toxicity and can be environmental pollutants.[6]Iron is inexpensive and has low toxicity.[7] The reaction is exothermic.
Cost Tin salts are more expensive than iron.[6]Iron is a very cheap and readily available reagent.[7]

Decision-Making Workflow for Method Selection

To assist researchers in selecting the most appropriate protocol, the following decision-making workflow is provided.

G start Start: Select Reduction Protocol reagent_cost Is reagent cost a primary concern? start->reagent_cost workup_complexity Is a simple workup critical? reagent_cost->workup_complexity No protocol_fe Protocol B: Iron / Acidic Medium reagent_cost->protocol_fe Yes mild_conditions Are extremely mild (room temp) conditions required? workup_complexity->mild_conditions No workup_complexity->protocol_fe Yes mild_conditions->protocol_fe No protocol_sncl2 Protocol A: Tin(II) Chloride mild_conditions->protocol_sncl2 Yes

Caption: Decision-making workflow for protocol selection.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol A: Reduction using Tin(II) Chloride (SnCl₂)

This protocol utilizes the high chemoselectivity of tin(II) chloride to reduce the nitro group while preserving the aldehyde.[5][9]

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Separatory funnel, Buchner funnel, filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate (10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in portions.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate tin salts. Caution: CO₂ evolution.

  • Workup - Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-Amino-5-fluorobenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dissolve this compound in Ethyl Acetate add_reagent Add SnCl2·2H2O prep->add_reagent heat Heat to 60-70 °C add_reagent->heat monitor Monitor by TLC heat->monitor quench Cool and Quench with NaHCO3 soln. monitor->quench filter Filter through Celite® quench->filter extract Extract and Wash filter->extract dry Dry and Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Pure 3-Amino-5-fluorobenzaldehyde purify->product

Caption: Experimental workflow for SnCl₂ reduction.
Protocol B: Reduction using Iron (Fe) Powder

This classic method uses inexpensive and low-toxicity iron powder in an acidic aqueous medium.[7] It is robust and highly selective for the nitro group.[3]

Materials and Equipment:

  • This compound

  • Iron powder (Fe, fine mesh)

  • Ammonium chloride (NH₄Cl) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite® or diatomaceous earth

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Separatory funnel, Buchner funnel, filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of this compound (1.0 eq) and iron powder (approx. 5-10 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: Add a solution of ammonium chloride (NH₄Cl, approx. 1 eq) in water or a catalytic amount of concentrated HCl.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is often complete in 2-5 hours, indicated by the disappearance of the starting material.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Workup - Concentration: Combine the filtrates and remove the ethanol under reduced pressure.

  • Workup - Extraction: Add ethyl acetate and water to the remaining aqueous residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 3-Amino-5-fluorobenzaldehyde by recrystallization or flash column chromatography as needed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Suspend Aldehyde and Fe Powder in EtOH/Water add_acid Add NH4Cl or HCl prep->add_acid reflux Heat to Reflux add_acid->reflux monitor Monitor by TLC reflux->monitor filter Cool and Filter through Celite® monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with EtOAc concentrate->extract dry Dry and Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Pure 3-Amino-5-fluorobenzaldehyde purify->product

Caption: Experimental workflow for Iron/Acid reduction.

References

Application Notes and Protocols for the Use of 3-Fluoro-5-nitrobenzaldehyde in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-fluoro-5-nitrobenzaldehyde and its analogs in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of both a fluorine atom and a nitro group on the benzaldehyde scaffold offers unique electronic properties and multiple points for further chemical modification, making it a valuable building block in drug discovery and development.

The protocols detailed below are based on established methodologies for structurally similar compounds and aim to provide a robust starting point for reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate.[1] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1]

Challenges with Electron-Deficient Substrates

Aryl halides possessing strong electron-withdrawing groups, such as the nitro group in this compound, can present challenges in Suzuki-Miyaura couplings. The C-NO2 bond can sometimes participate in side reactions, and the electron-deficient nature of the aromatic ring can affect the rate-determining oxidative addition step.[3] However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired biaryl products can be achieved.[3] The use of specialized ligands, such as bulky biarylphosphines (e.g., BrettPhos), has been shown to be effective in the coupling of nitroarenes.[3]

Representative Experimental Protocol

Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a Dry Flask start->reagents inert Purge with Inert Gas (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Organic Extraction monitor->workup Upon Completion purify Purification by Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Precautions

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as potassium carbonate and cesium carbonate are irritants; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

By following these guidelines and adapting the protocols to specific substrates, researchers can effectively utilize this compound and related compounds in Suzuki-Miyaura coupling reactions to synthesize novel molecules for a wide range of applications in the pharmaceutical and chemical industries.

References

Application Notes: Knoevenagel Condensation with 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2][3] This reaction is a modification of the Aldol condensation and is renowned for its efficiency in producing α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][4]

3-Fluoro-5-nitrobenzaldehyde is a particularly interesting substrate for this reaction. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing group, activates the aldehyde for nucleophilic attack.[5] These structural features make the resulting products, substituted benzylidenes, highly valuable scaffolds in drug discovery, with potential applications as anticancer and antimicrobial agents.[5] This document provides detailed protocols and data for the Knoevenagel condensation involving this compound and related structures.

General Reaction Scheme

The condensation proceeds by a nucleophilic addition of the carbanion (generated from the active methylene compound by a base) to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.

Caption: General reaction scheme for the Knoevenagel condensation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Knoevenagel condensation of substituted aromatic aldehydes with active methylene compounds. While specific data for this compound is not detailed in the provided results, these examples serve as a strong predictive guide for reaction optimization. Electron-withdrawing groups, such as the nitro group, generally lead to higher yields and shorter reaction times.[6]

AldehydeActive Methylene CompoundCatalyst / MethodSolventTime (h)Yield (%)
4-NitrobenzaldehydeMalononitrileSeO₂/ZrO₂Water0.596
4-NitrobenzaldehydeMalononitrileSeO₂/ZrO₂Solvent-free0.7596
4-NitrobenzaldehydeEthyl CyanoacetateSeO₂/ZrO₂Water2.092
BenzaldehydeMalononitrileAmmonium Acetate / SonicationSolvent-free5-7 minExcellent
4-ChlorobenzaldehydeMalononitrileAmmonium Acetate / SonicationSolvent-free5-7 minExcellent
4-FluorobenzaldehydeMalononitrileElectrochemical SynthesisAcetone2.082-90
Various AldehydesMalononitrileMicrowave (20W, 60°C)Methanol0.5High
3,4-DihydroxybenzaldehydeMalononitrilePiperidineEthanol0.5-1.086

Data compiled from multiple sources.[4][6][7][8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of (E)-2-(3-fluoro-5-nitrobenzylidene)malononitrile, a representative product from the Knoevenagel condensation of this compound. The protocol is adapted from established methods for similar aromatic aldehydes.[4][7]

Protocol 1: Base-Catalyzed Knoevenagel Condensation

Objective: To synthesize (E)-2-(3-fluoro-5-nitrobenzylidene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine or Ammonium Acetate (catalytic amount, ~0.1 eq)

  • Ethanol or Methanol (solvent)

  • Deionized Water

  • Ethyl Acetate

  • n-Hexane

  • Silica Gel for chromatography

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq) dissolved in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or a pinch of ammonium acetate to the solution with continuous stirring.[4]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60°C) for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product using a Büchner funnel and wash it with cold water or a small amount of cold ethanol.[7]

    • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

    • Collect the crude solid by filtration.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethyl acetate/n-hexane mixture, to yield the pure compound.[4]

    • Alternatively, purify the product using column chromatography on silica gel if necessary.

  • Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

G start Start: Reagents setup 1. Reaction Setup - Dissolve Aldehyde & Malononitrile - Add Catalyst start->setup Combine reaction 2. Reaction - Stir at RT or Reflux - Monitor by TLC setup->reaction Initiate workup 3. Work-up - Cool Mixture - Precipitate in Water - Filter Crude Product reaction->workup Upon Completion purify 4. Purification - Recrystallization or - Column Chromatography workup->purify Crude Solid end End: Pure Product - Dry & Characterize purify->end Purified Solid

Caption: Workflow for Knoevenagel condensation and product purification.

G A 1. Deprotonation Active Methylene Compound + Base B Carbanion (Enolate) Formation A->B C 2. Nucleophilic Attack Carbanion attacks Aldehyde Carbonyl B->C Nucleophile D β-Hydroxy Intermediate (Aldol Adduct) C->D E 3. Dehydration Elimination of Water D->E Spontaneous or Catalyzed F Final Product α,β-Unsaturated Compound E->F

Caption: Key steps in the Knoevenagel condensation mechanism.

Applications in Drug Development

The products of the Knoevenagel condensation with this compound are promising candidates for further development in medicinal chemistry.

  • Anticancer Agents: The fluorinated nitro-aromatic scaffold is attractive for designing kinase inhibitors and apoptosis inducers.[5] The α,β-unsaturated system can act as a Michael acceptor, enabling covalent modification of biological targets.

  • Antimicrobial Agents: Benzylidene malononitrile derivatives have demonstrated antibacterial and antifungal activities.[4] The unique electronic properties conferred by the fluoro and nitro groups can be exploited to develop novel antimicrobial compounds with potentially enhanced potency.

  • Synthetic Intermediates: These compounds serve as versatile building blocks for synthesizing more complex heterocyclic molecules, which are prevalent in a wide range of biologically active compounds.[4][5] The nitro group can be readily reduced to an amine, providing a handle for further functionalization and library development.[10]

References

Synthesis of Heterocyclic Compounds Using 3-Fluoro-5-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-Fluoro-5-nitrobenzaldehyde as a key starting material. The methodologies outlined herein are foundational for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. The presence of three distinct functional groups—an aldehyde, a fluorine atom, and a nitro group—on the aromatic ring offers multiple reaction sites for the construction of complex heterocyclic scaffolds. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring and influences the reactivity of the aldehyde, making it a suitable substrate for a range of condensation and multicomponent reactions. This document details protocols for the synthesis of dihydropyridines, dihydropyrimidinones, benzodiazepines, and the products of Knoevenagel condensation.

Synthesis of 4-(3-Fluoro-5-nitrophenyl)-1,4-dihydropyridines via Hantzsch Condensation

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (DHP) derivatives, a class of compounds well-known for their activity as calcium channel blockers. The use of this compound in this reaction allows for the introduction of the 3-fluoro-5-nitrophenyl moiety at the 4-position of the DHP ring, a key structural feature for potential biological activity.

Application Notes:

The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] The reaction proceeds through a series of steps including a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration to form the dihydropyridine ring.[1] The electron-withdrawing substituents on the benzaldehyde can influence the reaction rate and yield.

Experimental Protocol:

Synthesis of Diethyl 2,6-dimethyl-4-(3-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Ammonium hydroxide (concentrated solution)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.

    • To the stirred mixture, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with cold water and then recrystallize from ethanol to afford the pure product as a yellow crystalline solid.

Quantitative Data:
Aldehydeβ-KetoesterNitrogen SourceSolventConditionsYield
This compoundEthyl acetoacetateAmmonium hydroxideEthanolReflux, 10-12 hGood to Excellent

Reaction Workflow:

Hantzsch_Synthesis A This compound E Hantzsch Condensation A->E B Ethyl Acetoacetate (2 eq.) B->E C Ammonium Hydroxide C->E D Ethanol (Solvent) D->E F Diethyl 2,6-dimethyl-4-(3-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate E->F

Caption: Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Synthesis of 4-(3-Fluoro-5-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-ones via Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities. This one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea or thiourea.

Application Notes:

The reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes addition of the enolate of the β-ketoester, followed by cyclization and dehydration. The nature of the aldehyde substituent can affect the reaction efficiency.

Experimental Protocol:

Synthesis of Ethyl 4-(3-fluoro-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Materials:

    • This compound

    • Ethyl acetoacetate

    • Urea

    • Ethanol

    • Catalytic amount of HCl or a Lewis acid (e.g., FeCl₃)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure dihydropyrimidinone.

Quantitative Data:
Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventConditionsYield
This compoundEthyl acetoacetateUreaHClEthanolReflux, 4-6 hGood

Note: While a specific protocol for this compound was not found, this is a general procedure for the Biginelli reaction, and good yields are expected.

Reaction Workflow:

Biginelli_Reaction A This compound E Biginelli Reaction A->E B Ethyl Acetoacetate B->E C Urea C->E D Catalyst (e.g., HCl) D->E F Ethyl 4-(3-fluoro-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate E->F

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. They are commonly synthesized by the condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. An alternative approach involves a three-component reaction of o-phenylenediamine, an aldehyde, and a ketone.

Application Notes:

The reaction of o-phenylenediamine with an α,β-unsaturated carbonyl compound, which can be generated in situ from an aldehyde and a ketone, leads to the formation of the 1,5-benzodiazepine ring system. The reaction is often catalyzed by acids.

Experimental Protocol:

Synthesis of 2-(3-Fluoro-5-nitrophenyl)-4-methyl-3H-1,5-benzodiazepine

  • Materials:

    • This compound

    • Acetone

    • o-Phenylenediamine

    • Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • To a solution of this compound (1 equivalent) and acetone (1.2 equivalents) in ethanol, add o-phenylenediamine (1 equivalent).

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product that crystallizes out is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol may be performed for further purification.

Quantitative Data:
AldehydeKetoneDiamineCatalystSolventConditionsYield
This compoundAcetoneo-PhenylenediamineAcetic AcidEthanolReflux, 3-4 hModerate to Good

Note: This is a general procedure, and yields can vary depending on the specific substrates and reaction conditions.

Reaction Workflow:

Benzodiazepine_Synthesis A This compound E Condensation/Cyclization A->E B Acetone B->E C o-Phenylenediamine C->E D Acetic Acid (Catalyst) D->E F 2-(3-Fluoro-5-nitrophenyl)-4-methyl-3H-1,5-benzodiazepine E->F

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Knoevenagel Condensation Products

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is fundamental for the formation of C=C bonds and serves as a key step in the synthesis of many more complex molecules.

Application Notes:

This compound readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate in the presence of a basic catalyst. The resulting benzylidenemalononitrile derivatives are versatile intermediates for the synthesis of various heterocyclic systems. The reaction is typically fast and high-yielding.

Experimental Protocol:

Synthesis of 2-(3-Fluoro-5-nitrobenzylidene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine or Ammonium acetate (catalyst)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (a few drops).

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a short period (15-30 minutes).

    • Monitor the reaction by TLC.

    • The product usually precipitates from the reaction mixture. Collect the solid by filtration.

    • Wash the product with cold ethanol and dry to obtain the pure 2-(3-fluoro-5-nitrobenzylidene)malononitrile.

Quantitative Data:
AldehydeActive Methylene CompoundCatalystSolventConditionsYield
This compoundMalononitrilePiperidineEthanolRoom Temp, 15-30 minExcellent

Note: Knoevenagel condensations with activated aldehydes and malononitrile are typically high-yielding.

Reaction Workflow:

Knoevenagel_Condensation A This compound D Knoevenagel Condensation A->D B Malononitrile B->D C Piperidine (Catalyst) C->D E 2-(3-Fluoro-5-nitrobenzylidene)malononitrile D->E

References

Application of 3-Fluoro-5-nitrobenzaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzaldehyde is a versatile chemical intermediate that holds significant potential in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its unique substitution pattern, featuring an electrophilic aldehyde, a meta-directing nitro group, and a fluorine atom, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule, while the nitro group can be readily converted to an amino group, providing a key handle for further molecular elaboration.

This document outlines the application of this compound in the synthesis of a key intermediate for Nilotinib, a potent second-generation Bcr-Abl tyrosine kinase inhibitor. Nilotinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases resistant to Imatinib.

Target Signaling Pathway: Bcr-Abl and Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, a translocation that results in the fusion of the Breakpoint Cluster Region (Bcr) gene and the Abelson murine leukemia (Abl) viral oncogene. The resulting Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis, leading to the development of CML.

Nilotinib targets the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and thereby blocking the downstream signaling pathways responsible for leukemogenesis.

Bcr_Abl_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylation BCR_Abl_Substrate Substrate->BCR_Abl_Substrate ATP ATP ATP->BCR_ABL ADP ADP RAS_RAF RAS-RAF-MEK-ERK Pathway Proliferation Increased Cell Proliferation RAS_RAF->Proliferation JAK_STAT JAK-STAT Pathway JAK_STAT->Proliferation PI3K_AKT PI3K-AKT Pathway Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis Leukemia CML Pathogenesis Proliferation->Leukemia Apoptosis->Leukemia Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition BCR_Abl_Substrate->ADP BCR_Abl_Substrate->RAS_RAF BCR_Abl_Substrate->JAK_STAT BCR_Abl_Substrate->PI3K_AKT

Bcr-Abl signaling pathway and Nilotinib inhibition.

Quantitative Data: Nilotinib Activity

The following table summarizes the inhibitory activity of Nilotinib against various kinases.

Kinase TargetIC50 (nM)Cell LineReference
Bcr-Abl< 20Ba/F3[Novartis]
PDGFRα69Ba/F3[Novartis]
PDGFRβ37Ba/F3[Novartis]
c-Kit92Ba/F3[Novartis]
DDR13.7Kinase Assay[Novartis]
DDR22.1Kinase Assay[Novartis]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Experimental Protocols

The following is a representative, multi-step synthesis of Nilotinib, highlighting the potential use of this compound as a starting material for a key intermediate.

Part 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Key Intermediate)

This protocol outlines a plausible, though not necessarily industrially optimized, route from this compound.

Step 1a: Oxidation of this compound to 3-Fluoro-5-nitrobenzoic acid

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding isopropanol until the orange color dissipates.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-Fluoro-5-nitrobenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 1b: Conversion of 3-Fluoro-5-nitrobenzoic acid to 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

This is a challenging transformation and may require specialized reagents and conditions. The following is a generalized representation of a possible multi-step sequence.

  • Reduce the carboxylic acid to the corresponding benzyl alcohol using a suitable reducing agent (e.g., LiAlH4) in an anhydrous solvent like THF.

  • Convert the benzyl alcohol to a more reactive intermediate, such as a benzyl bromide, using a reagent like PBr3.

  • Perform a trifluoromethylation reaction. This is a complex step and various reagents can be employed, such as Ruppert-Prakash reagent (TMSCF3) or other nucleophilic/electrophilic trifluoromethylating agents under specific catalytic conditions.

Step 1c: Nucleophilic Aromatic Substitution to form 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

  • In a sealed vessel, dissolve 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) and 4-methylimidazole (1.2 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1d: Reduction of the Nitro Group to form 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • Dissolve 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 1-4 atm.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired aniline intermediate. This product is often used in the next step without further purification.

Part 2: Synthesis of Nilotinib

Step 2a: Amide Coupling

  • To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.05 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield Nilotinib.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis Start This compound Oxidation Oxidation Start->Oxidation Conversion Conversion to Trifluoromethyl Group Oxidation->Conversion Substitution Nucleophilic Aromatic Substitution with 4-methylimidazole Conversion->Substitution Reduction Nitro Group Reduction Substitution->Reduction Coupling Amide Coupling with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid Reduction->Coupling Nilotinib Nilotinib Coupling->Nilotinib

Synthetic workflow for Nilotinib.

Disclaimer

The provided synthetic protocols are for informational purposes only and represent a plausible synthetic route. These protocols should be adapted and optimized by qualified chemists in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The conversion of a benzoic acid to a trifluoromethylbenzene is a non-trivial transformation and may require extensive investigation to achieve viable yields. Industrial synthesis routes may employ different starting materials and methodologies.

The Role of 3-Fluoro-5-nitrobenzaldehyde in the Development of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Fluoro-5-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with potential antimicrobial activities. The presence of both a fluorine atom and a nitro group on the phenyl ring is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing group, can be crucial for the compound's biological activity, often acting as a pharmacophore in several classes of antimicrobial agents.

The primary application of this compound in this context is as a building block for the synthesis of novel Schiff bases, chalcones, hydrazones, and thiosemicarbazones. These classes of compounds have been extensively studied for their broad-spectrum antimicrobial properties against various strains of bacteria and fungi. The underlying principle involves the reaction of the aldehyde group of this compound with primary amines, ketones, hydrazides, and thiosemicarbazides to form the respective derivatives. These derivatives, incorporating the 3-fluoro-5-nitrophenyl moiety, are then screened for their antimicrobial efficacy.

The mechanism of action for antimicrobial agents derived from nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals. These reactive species can induce cellular damage by covalently binding to microbial DNA and proteins, leading to the inhibition of essential cellular processes and ultimately cell death.

Quantitative Data on Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

While specific antimicrobial data for derivatives of this compound is limited in publicly available literature, the following tables summarize the antimicrobial activity of structurally similar compounds, providing an expected range of efficacy for newly synthesized derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from Substituted Benzaldehydes

Compound ClassDerivative ofTest OrganismMIC (µg/mL)Reference Compound
Schiff Base4-NitrobenzaldehydeEscherichia coli250Ciprofloxacin
Schiff Base4-NitrobenzaldehydeStaphylococcus aureus62.5Ciprofloxacin
Schiff BaseBenzaldehydeEscherichia coli62.5Ciprofloxacin
Schiff BaseBenzaldehydeStaphylococcus aureus125Ciprofloxacin

Table 2: Minimum Inhibitory Concentration (MIC) of Chalcones Derived from Substituted Benzaldehydes

Compound ClassDerivative ofTest OrganismMIC (µg/mL)Reference Compound
Chalcone4-ChlorobenzaldehydeStaphylococcus aureus16Ampicillin
Chalcone4-ChlorobenzaldehydeBacillus subtilis8Ampicillin
Chalcone2,4-DichlorobenzaldehydeStaphylococcus aureus8Ampicillin
Chalcone2,4-DichlorobenzaldehydeBacillus subtilis4Ampicillin

Table 3: Minimum Inhibitory Concentration (MIC) of Hydrazones Derived from Substituted Benzaldehydes

Compound ClassDerivative ofTest OrganismMIC (µg/mL)Reference Compound
Hydrazone4-NitrobenzaldehydeStaphylococcus aureus3.12Isoniazid
Hydrazone4-NitrobenzaldehydeMycobacterium tuberculosis0.78Isoniazid
Hydrazone4-FluorobenzaldehydeStaphylococcus aureus6.25Ceftriaxone
Hydrazone4-FluorobenzaldehydeEscherichia coli12.5Ceftriaxone

Table 4: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazones Derived from Substituted Benzaldehydes

Compound ClassDerivative ofTest OrganismMIC (µg/mL)Reference Compound
Thiosemicarbazone3-NitrobenzaldehydeStaphylococcus aureus>100Not specified
Thiosemicarbazone3-NitrobenzaldehydeEscherichia coli>100Not specified
Thiosemicarbazone4-ChlorobenzaldehydeStaphylococcus aureus50Not specified
Thiosemicarbazone4-ChlorobenzaldehydeBacillus subtilis25Not specified

Experimental Protocols

Synthesis of Schiff Bases from this compound

Principle: This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base (imine).

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 10 mmol of the selected primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the Schiff base.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

A This compound + Primary Amine B Dissolve in Ethanol + Acetic Acid (catalyst) A->B C Reflux (2-4 hours) B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Drying E->F G Schiff Base Product F->G

Synthesis of Schiff Bases.
Synthesis of Chalcones via Claisen-Schmidt Condensation

Principle: This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a chalcone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the chosen acetophenone in 20 mL of ethanol.

  • Cool the flask in an ice bath and slowly add 10 mL of a 10% aqueous NaOH solution with constant stirring.

  • Continue stirring the mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the precipitated solid using a Buchner funnel.

  • Wash the product with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

  • Dry the purified chalcone and characterize it.

A This compound + Acetophenone B Dissolve in Ethanol A->B C Add 10% NaOH (aq) B->C D Stir at Room Temp (4-6h) C->D E Filtration and Washing D->E F Recrystallization from Ethanol E->F G Chalcone Product F->G

Synthesis of Chalcones.
Synthesis of Hydrazones from this compound

Principle: This protocol details the reaction of this compound with a hydrazide to form a hydrazone.

Materials:

  • This compound

  • Hydrazide (e.g., isonicotinic acid hydrazide, benzhydrazide)

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mmol of this compound in 25 mL of methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount (10 mmol) of the selected hydrazide to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-5 hours with continuous stirring.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold solvent (methanol or ethanol).

  • Dry the purified hydrazone.

  • Characterize the product by spectroscopic methods.

A This compound + Hydrazide B Dissolve in Alcohol + Acetic Acid A->B C Reflux (3-5 hours) B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Hydrazone Product E->F

Synthesis of Hydrazones.
Synthesis of Thiosemicarbazones from this compound

Principle: This protocol describes the synthesis of thiosemicarbazones by the reaction of this compound with thiosemicarbazide.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of 10 mmol of this compound in 30 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 10 mmol of thiosemicarbazide in 20 mL of warm ethanol.

  • Add the thiosemicarbazide solution to the flask containing the aldehyde.

  • Add 1-2 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture in an ice bath to induce precipitation.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the thiosemicarbazone from ethanol to obtain a pure product.

  • Dry and characterize the final compound.

A This compound + Thiosemicarbazide B Dissolve in Ethanol + H2SO4 (catalyst) A->B C Reflux (1-2 hours) B->C D Cooling and Precipitation C->D E Filtration and Recrystallization D->E F Thiosemicarbazone Product E->F

Synthesis of Thiosemicarbazones.
Protocol for Antimicrobial Screening: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antibiotic/antifungal (positive control)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Prepare a microbial inoculum suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well.

  • Include a positive control (broth with a standard antimicrobial agent and inoculum) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

A Prepare Compound Stock Solution and Microbial Inoculum B Perform Serial Dilutions in 96-well Plate with Broth A->B C Inoculate Wells with Microorganism B->C D Incubate Plate C->D E Visually or Spectrophotometrically Determine MIC D->E

Antimicrobial Screening Workflow.

Proposed Mechanism of Action for Nitro-containing Antimicrobials

The antimicrobial activity of compounds derived from this compound is likely linked to the presence of the nitro group. The proposed mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases.

cluster_cell Microbial Cell A Nitroaromatic Compound (e.g., Derivative of this compound) B Nitroreductase Enzyme A->B Enters Cell C Reactive Nitro Intermediates (Nitroso, Hydroxylamine, Radicals) B->C Reduction D Cellular Targets (DNA, Proteins, Enzymes) C->D Attacks E Cellular Damage (DNA strand breaks, Enzyme inhibition) D->E F Inhibition of Cellular Processes (Replication, Protein Synthesis) E->F G Cell Death F->G

Proposed Antimicrobial Mechanism.

Synthesis of 3-Amino-5-Fluorobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-amino-5-fluorobenzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route involves the selective reduction of the nitro group of 3-fluoro-5-nitrobenzaldehyde. This application note outlines two common and effective methods for this transformation: catalytic hydrogenation and reduction using stannous(II) chloride.

Overview of Synthetic Pathway

The synthesis commences with the commercially available this compound. The core of the procedure is the reduction of the aromatic nitro group to an amine functionality, yielding the desired 3-amino-5-fluorobenzaldehyde.

SynthesisWorkflow Start This compound (Starting Material) Reaction Reduction of Nitro Group Start->Reaction Reducing Agent (e.g., H₂/Pd-C or SnCl₂·2H₂O) Purification Workup and Purification (e.g., Extraction, Chromatography) Reaction->Purification Product 3-Amino-5-fluorobenzaldehyde (Final Product) Purification->Product

Caption: Synthetic workflow for 3-amino-5-fluorobenzaldehyde.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-amino-5-fluorobenzaldehyde via the described methods. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Stannous Chloride Reduction
Starting Material This compoundThis compound
Reducing Agent H₂ gas with 10% Pd/C catalystStannous(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol or MethanolEthanol
Reaction Temperature Room Temperature to 50°C30°C (with sonication) or reflux
Reaction Time 2 - 8 hours1 - 4 hours
Typical Yield > 90%80 - 95%[1]
Purity High, often requires minimal purificationGood, may require chromatographic purification

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method offers high yields and a clean reaction profile, though it requires specialized hydrogenation equipment.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a pressure-resistant vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.5 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purging: Purge the vessel multiple times with nitrogen gas to remove all air, then purge with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) and begin vigorous stirring. The reaction can be run at room temperature or gently heated to a maximum of 50°C to increase the rate.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-fluorobenzaldehyde.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2: Reduction with Stannous(II) Chloride

This protocol is a robust alternative that does not require specialized pressure equipment. The use of ultrasonic irradiation can accelerate the reaction.

Materials:

  • This compound

  • Stannous(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (reagent grade)

  • Ethyl acetate

  • 2 M Potassium hydroxide (KOH) solution

  • Ultrasonic bath (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 5 mL per 1 mmol of starting material).

  • Reagent Addition: Add stannous(II) chloride dihydrate (SnCl₂·2H₂O, approximately 10 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. For an accelerated reaction, place the flask in an ultrasonic bath at 30°C for 1-2 hours.[2] Alternatively, the mixture can be heated to reflux.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extraction: Partition the crude residue between ethyl acetate and a 2 M KOH solution.[2] Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-amino-5-fluorobenzaldehyde by column chromatography on silica gel.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and the relationship between the different stages.

LogicalFlow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Start_Material Start with This compound Method_Choice Choose Reduction Method Start_Material->Method_Choice Catalytic_Hydro Catalytic Hydrogenation (H₂/Pd-C) Method_Choice->Catalytic_Hydro Requires Hydrogenator SnCl2_Red Stannous Chloride Reduction Method_Choice->SnCl2_Red Benchtop Method Workup Reaction Workup (Filtration/Extraction) Catalytic_Hydro->Workup SnCl2_Red->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Obtain Pure 3-Amino-5-fluorobenzaldehyde Purification->Final_Product

Caption: Decision and process flow for synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Fluoro-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Fluoro-5-nitrobenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The nitration may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material, 3-fluorobenzaldehyde. If the reaction stalls, consider extending the reaction time or cautiously increasing the amount of the nitrating agent.

  • Suboptimal Temperature: The reaction temperature is critical for nitration.

    • Solution: Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating mixture.[1][2] Temperatures that are too low can slow the reaction rate, while higher temperatures can lead to the formation of byproducts and oxidation of the aldehyde.[2]

  • Improper Reagent Stoichiometry: An incorrect ratio of nitric acid to sulfuric acid or an insufficient amount of the nitrating agent can limit the conversion.

    • Solution: Carefully prepare the nitrating mixture with the recommended molar equivalents of fuming nitric acid and concentrated sulfuric acid. A slight excess of the nitrating agent may be necessary, but a large excess should be avoided to prevent over-nitration.

Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?

Answer: The formation of isomers and other byproducts is a common challenge.

  • Isomer Formation: The primary byproducts are likely other isomers of fluoro-nitrobenzaldehyde. The directing effects of the fluorine (ortho, para-directing) and the aldehyde group (meta-directing) can lead to a mixture of products.

    • Solution: While the combination of a meta-directing aldehyde and a para-directing fluorine at the 1 and 3 positions should strongly favor the 5-nitro product, other isomers can still form. Careful control of the reaction temperature and the rate of addition of the nitrating agent can help improve regioselectivity.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro-fluorobenzaldehyde.

    • Solution: This is often caused by an excess of the nitrating agent or elevated reaction temperatures.[2] Use the correct stoichiometry and maintain strict temperature control.

  • Oxidation of the Aldehyde: The strong oxidizing conditions of the nitrating mixture can oxidize the aldehyde group to a carboxylic acid, forming 3-fluoro-5-nitrobenzoic acid.

    • Solution: Maintain a low reaction temperature (below 15°C) to minimize oxidation.[1]

Question: How can I effectively purify the final product and remove the isomers?

Answer: The separation of nitrobenzaldehyde isomers can be challenging due to their similar physical properties.[3][4]

  • Recrystallization: This is the most common method for purification.

    • Solution: A suitable solvent system, such as an ethanol/water mixture, can be used for recrystallization. However, fractional crystallization may not be sufficient to separate isomers with very close melting points.[4]

  • Column Chromatography: For high purity, column chromatography using silica gel is an effective method for separating isomers.

  • Derivatization: A more complex but effective industrial method involves converting the aldehyde isomers into their acetals (e.g., by reacting with ethylene glycol).[3] These derivatives often have more distinct physical properties, allowing for easier separation by distillation or crystallization, followed by hydrolysis back to the pure aldehyde.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 3-fluorobenzaldehyde?

A1: The aldehyde group is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho, para-directing group. In 3-fluorobenzaldehyde, the aldehyde at position 1 directs nitration to position 5. The fluorine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The directing effects of both substituents reinforce the substitution at the 5-position, making this compound the expected major product.

Q2: Why is it crucial to use a mixture of concentrated nitric acid and sulfuric acid?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in this electrophilic aromatic substitution reaction.

Q3: What are the primary safety precautions to consider during this synthesis?

A3: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The addition of the nitrating mixture should be done slowly and at a low temperature (using an ice bath) to control the reaction rate and prevent a runaway reaction.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the nitration of benzaldehyde.[1][2]

Materials:

  • 3-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Tert-butyl methyl ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath to below 10°C. Slowly add fuming nitric acid dropwise to the sulfuric acid while stirring. Maintain the temperature below 10°C throughout the addition.[2]

  • Nitration: To the cooled nitrating mixture, add 3-fluorobenzaldehyde dropwise from the addition funnel. Ensure the internal temperature is maintained between 5°C and 15°C during the addition.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. A precipitate of the crude product should form.

  • Isolation and Neutralization: Filter the crude product under suction and wash it with cold water. Suspend the crude solid in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the nitration of benzaldehyde derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterValue/RangeReference
Reactant Ratios
Benzaldehyde Derivative1 equivalent[1]
Fuming HNO₃2 equivalents[5]
Concentrated H₂SO₄3.5 equivalents[5]
Reaction Temperature
Nitrating Mixture Preparation< 10°C[2]
Substrate Addition5 - 15°C[1]
Reaction Time 1 - 12 hours (post-addition)[1]
Typical Yields (meta-isomer) 50 - 80%[1][5]

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yields

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Extend reaction time or cautiously add more nitrating agent incomplete->extend_time yield_improved Yield Improved extend_time->yield_improved check_temp Was the temperature controlled? (0-10°C) complete->check_temp temp_issue Temperature Too High/Low check_temp->temp_issue No temp_ok Temperature OK check_temp->temp_ok Yes optimize_temp Optimize temperature control temp_issue->optimize_temp optimize_temp->yield_improved check_workup Review work-up and purification steps temp_ok->check_workup workup_issue Losses during extraction/purification check_workup->workup_issue optimize_workup Optimize extraction solvent and purification method workup_issue->optimize_workup optimize_workup->yield_improved

A logical workflow for troubleshooting low reaction yields.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_acids Cool to < 10°C prep_acids->cool_acids add_substrate Add 3-Fluorobenzaldehyde (5-15°C) cool_acids->add_substrate stir Stir at Room Temperature add_substrate->stir monitor Monitor by TLC/GC stir->monitor quench Pour onto Ice monitor->quench filter Filter Crude Product quench->filter wash Wash with NaHCO₃ Solution filter->wash extract Extract with Organic Solvent wash->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure this compound recrystallize->product

Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-nitrobenzaldehyde. The primary synthetic route discussed is the electrophilic nitration of 3-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct electrophilic nitration of 3-fluorobenzaldehyde using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The aldehyde group (-CHO) is a meta-directing deactivator, while the fluorine atom is an ortho,para-director. This directing influence leads to the formation of a mixture of isomers, with this compound being one of the products.

Q2: What are the primary byproducts I should expect during the synthesis of this compound via nitration of 3-fluorobenzaldehyde?

A2: The nitration of 3-fluorobenzaldehyde will yield a mixture of mono-nitrated isomers due to the directing effects of both the fluorine and aldehyde substituents. Besides the desired this compound, other possible isomeric byproducts include 3-fluoro-2-nitrobenzaldehyde, 3-fluoro-4-nitrobenzaldehyde, and 3-fluoro-6-nitrobenzaldehyde. Additionally, side reactions can lead to the formation of 3-fluorobenzoic acid and dinitrated products under harsh conditions.

Q3: How can I minimize the formation of these byproducts?

A3: Controlling the reaction conditions is critical to maximizing the yield of the desired isomer and minimizing byproducts. Key parameters to control include:

  • Temperature: Maintaining a low reaction temperature (typically between 0-15°C) is crucial to prevent over-nitration and oxidation of the aldehyde group.[1][2]

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3-fluorobenzaldehyde helps to maintain temperature control and minimize localized high concentrations of reactants.

  • Stoichiometry: Using a slight molar excess of the nitrating agent can help drive the reaction to completion, but a large excess should be avoided to reduce the risk of dinitration.

Q4: What are the best methods for purifying the crude product and isolating this compound?

A4: The separation of nitrobenzaldehyde isomers can be challenging due to their similar physical properties.[3]

  • Column Chromatography: This is often the most effective method for separating isomers on a laboratory scale. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.

  • Recrystallization: While fractional crystallization can be difficult due to close melting points, it may be used for initial purification.[3] The choice of solvent is critical and may require some experimentation.

  • Derivative Formation: In some industrial processes, isomers are separated by converting them into derivatives (like acetals) that have more distinct physical properties, allowing for easier separation before hydrolysis back to the pure aldehyde.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure the starting material is consumed. - Maintain the recommended reaction temperature (0-15°C).[1][2] - Ensure efficient extraction and minimize transfers during workup. Optimize purification methods.
Presence of Significant Amounts of Isomeric Byproducts - The directing effects of the substituents on the aromatic ring inherently lead to a mixture of isomers.- Optimize the reaction conditions (temperature, solvent) to favor the formation of the desired isomer, although complete selectivity is unlikely. - Employ high-resolution purification techniques like preparative HPLC or careful column chromatography for separation.
Formation of 3-Fluorobenzoic Acid - Oxidation of the aldehyde group.[4][5] - Reaction temperature was too high. - Presence of strong oxidizing impurities.- Maintain strict temperature control and avoid exceeding 15°C.[1] - Use pure starting materials and reagents. - The carboxylic acid can be removed by washing the organic phase with a mild base like sodium bicarbonate solution during workup.[2]
Presence of Dinitrated Products - Reaction conditions were too harsh (high temperature, prolonged reaction time, or excess nitrating agent).- Reduce the reaction time and/or the molar equivalents of the nitrating agent. - Ensure the reaction temperature does not exceed the recommended range.[1]
Dark-colored Reaction Mixture or Product - Formation of polymeric or degradation byproducts. - Reaction temperature was too high.- Ensure efficient stirring and temperature control throughout the reaction. - The colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Structure
This compound (Desired Product) C₇H₄FNO₃169.11O=Cc1cc(F)cc(--INVALID-LINK--=O)c1
3-Fluoro-2-nitrobenzaldehydeC₇H₄FNO₃169.11O=Cc1cccc(F)c1--INVALID-LINK--=O
3-Fluoro-4-nitrobenzaldehydeC₇H₄FNO₃169.11O=Cc1ccc(--INVALID-LINK--=O)c(F)c1
3-Fluoro-6-nitrobenzaldehydeC₇H₄FNO₃169.11O=Cc1cc(F)c(--INVALID-LINK--=O)cc1
3-Fluorobenzoic acidC₇H₅FO₂140.11O=C(O)c1cccc(F)c1
Dinitrofluorobenzaldehyde isomersC₇H₃FN₂O₅214.11Varies

Experimental Protocols

Synthesis of this compound via Nitration of 3-Fluorobenzaldehyde

This protocol is adapted from the general procedure for the nitration of benzaldehyde and should be optimized for the specific substrate.[2]

Materials:

  • 3-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • tert-Butyl methyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate solution

  • Sodium Sulfate (anhydrous)

  • Toluene

  • Petroleum Ether

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C. Slowly, and with vigorous stirring, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Nitration Reaction: To the cooled nitrating mixture, add 3-fluorobenzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition. The addition may take approximately one hour.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. A yellow precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification:

    • Dissolve the humid crude product in a suitable organic solvent like tert-butyl methyl ether.

    • Wash the organic solution with a 5% sodium bicarbonate solution to remove any acidic byproducts (like 3-fluorobenzoic acid).[2]

    • Wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude solid, a mixture of isomers, can be further purified by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., toluene/petroleum ether).[2]

Safety Precautions:

  • This reaction is highly exothermic and produces corrosive and toxic fumes. It must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The addition of reagents must be done slowly and with efficient cooling to prevent a runaway reaction.

  • Quenching the reaction by pouring it onto ice should be done carefully to dissipate the heat generated.[1]

Visualizations

Synthesis_Byproducts start_material 3-Fluorobenzaldehyde main_product This compound (Desired Product) start_material->main_product Nitration reagents HNO₃ / H₂SO₄ isomer1 3-Fluoro-2-nitrobenzaldehyde isomer2 3-Fluoro-4-nitrobenzaldehyde isomer3 3-Fluoro-6-nitrobenzaldehyde oxidation_product 3-Fluorobenzoic Acid over_nitration Dinitrated Products

Caption: Synthetic pathway and common byproducts of this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check1 Check Reaction Temperature start->check1 temp_high High Temp (>15°C) check1->temp_high Yes temp_ok Temp OK (0-15°C) check1->temp_ok No cause1 Increased Byproducts: - Oxidation to Acid - Dinitration temp_high->cause1 check2 Analyze Byproduct Profile (TLC/GC/HPLC) temp_ok->check2 solution1 Action: Improve Cooling & Slow Reagent Addition cause1->solution1 isomers High Isomer Content check2->isomers Isomers acid Carboxylic Acid Present check2->acid Acid solution2 Action: Optimize Purification (e.g., Column Chromatography) isomers->solution2 solution3 Action: Base Wash (e.g., NaHCO₃ solution) acid->solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-5-nitrobenzaldehyde from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - The chosen solvent system is not optimal for separating the product from impurities.- The cooling process was too rapid, leading to the co-precipitation of impurities.- Experiment with different solvent systems. Good starting points for polar compounds like nitrobenzaldehydes include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.[1][2]- Ensure the crude product is fully dissolved in the minimum amount of hot solvent.[3]- Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[1]
Oily Product Instead of Crystals - The product is highly impure, causing a significant melting point depression.- The chosen recrystallization solvent is not appropriate.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.[1]- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[1]- Re-evaluate the choice of recrystallization solvent. The product may be too soluble even at low temperatures.
Co-elution of Impurities During Column Chromatography - The solvent system (eluent) does not provide adequate separation on the stationary phase (e.g., silica gel).- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product.- Adjust the polarity of the eluent. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be effective.[1]- Ensure the silica gel is packed uniformly to create a homogenous column bed.- As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Presence of Isomeric Impurities in the Final Product - The nitration reaction produced a mixture of isomers (e.g., 2-fluoro-5-nitrobenzaldehyde, 3-fluoro-2-nitrobenzaldehyde, or 3-fluoro-6-nitrobenzaldehyde).- Isomers can often be separated by careful column chromatography. Monitoring fractions by Thin Layer Chromatography (TLC) is crucial to identify and isolate the desired isomer.[4]- Recrystallization may also be effective if the isomers have significantly different solubilities in a particular solvent system.
Presence of Unreacted Starting Material (3-Fluorobenzaldehyde) - The nitration reaction did not go to completion.- Purification by column chromatography is the most effective method for removing unreacted starting material due to the likely difference in polarity between the aldehyde and the nitro-aldehyde.[1]
Presence of Oxidized Impurity (3-Fluoro-5-nitrobenzoic acid) - The aldehyde group was oxidized to a carboxylic acid during the reaction or workup. This can be promoted by strong oxidizing agents or exposure to air over time.[5][6][7]- The acidic nature of the carboxylic acid allows for its removal by a simple acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, which can then be separated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities include:

  • Isomeric byproducts: Nitration of 3-fluorobenzaldehyde can potentially yield other isomers.

  • Unreacted 3-fluorobenzaldehyde: If the reaction did not proceed to completion.

  • 3-Fluoro-5-nitrobenzoic acid: This can form if the aldehyde group is oxidized.[5][6][7]

  • Residual solvents from the reaction and workup.

Q2: How can I quickly assess the purity of my crude and purified product?

A2: Thin Layer Chromatography (TLC) is a fast and effective way to qualitatively assess purity. By spotting the crude mixture and the purified product alongside the starting material on a TLC plate, you can visualize the removal of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8]

Q3: What is a good starting solvent system for recrystallizing this compound?

A3: A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] For a polar compound like this compound, ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or water) are often effective.[1][3]

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when:

  • You have a complex mixture with multiple impurities.

  • Impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.

  • You need to separate isomers.[4]

  • The product is an oil and will not crystallize.[1]

Q5: My purified product has a lower melting point than the literature value. What does this indicate?

A5: A depressed and broadened melting point is a classic indication of the presence of impurities. Further purification is likely necessary.

Data Presentation

The following tables summarize expected quantitative data for the purification of this compound. These values are based on typical results for similar compounds and may vary depending on the specific experimental conditions.

Table 1: Purity and Recovery Data for Purification Methods

Purification MethodSolvent/Eluent SystemExpected Purity Achieved (%)Expected Recovery (%)
RecrystallizationEthanol/Water> 9870 - 85
RecrystallizationEthyl Acetate/Hexane> 9965 - 80
Column ChromatographySilica Gel (Hexane/Ethyl Acetate Gradient)> 99.550 - 75

Table 2: Solubility of 3-Nitrobenzaldehyde in Various Organic Solvents at 20°C (as a proxy)

This data for the closely related 3-nitrobenzaldehyde can help in selecting appropriate solvents for purification.[9][10][11]

SolventSolubility ( g/100g of solvent)
Methanol166.51
Ethanol40.26
Isopropanol5.2
AcetoneHigh
Ethyl AcetateHigh
TolueneModerate
HexaneLow

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General)
  • Eluent Selection: Determine an appropriate eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). A good system will show good separation between the product spot and impurity spots.

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. This solution can be directly added to the top of the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[1]

  • Elution: Run the eluent through the column, collecting fractions in separate test tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Purification_Decision_Workflow Purification Method Decision Workflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc is_one_major_spot One major spot with minor, well-separated impurities? tlc->is_one_major_spot is_solid Is the crude product a solid? is_one_major_spot->is_solid Yes chromatography Perform Column Chromatography is_one_major_spot->chromatography No (complex mixture) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_solid->chromatography No (oily product) check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable repeat_purification Repeat Purification or try alternative method check_purity->repeat_purification Purity Not Acceptable repeat_purification->tlc

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow General Recrystallization Workflow start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional, for insoluble impurities) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum Filtration to collect crystals ice_bath->vacuum_filter wash Wash crystals with cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Purification of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-nitrobenzaldehyde. It specifically addresses challenges related to the removal of positional isomers that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positional isomers to be present as impurities in a sample of this compound?

A1: During the synthesis of this compound, particularly through electrophilic nitration of a fluorobenzaldehyde precursor, several positional isomers can be formed. The most common isomers are those where the fluoro, nitro, and aldehyde groups are arranged differently on the benzene ring. Based on directing effects of the substituents, you may encounter isomers such as 2-Fluoro-5-nitrobenzaldehyde, 4-Fluoro-3-nitrobenzaldehyde, and 5-Fluoro-2-nitrobenzaldehyde.

Q2: How can I identify the presence of positional isomers in my sample?

A2: The presence of positional isomers can be identified using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for separating and quantifying isomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of different isomers by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and fluorine atoms for each isomer.

Q3: Is it possible to remove these isomers by a simple recrystallization?

A3: Recrystallization can be an effective method for purifying this compound, provided there is a significant difference in solubility between the desired product and the isomeric impurities in the chosen solvent. However, positional isomers often have very similar physical properties, including solubility, which can make separation by recrystallization challenging. A careful selection of the recrystallization solvent is crucial for success.

Q4: Which purification technique is most effective for separating challenging positional isomers of this compound?

A4: For challenging separations of positional isomers with very similar physical properties, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique. It offers high resolution and can separate compounds with subtle differences in their polarity and structure. Column chromatography is another powerful and widely used method that can be optimized for isomer separation.

Troubleshooting Guides

Problem: Poor separation of isomers using column chromatography.
Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the isomers.
- Solution: Perform a thorough solvent screening using Thin Layer Chromatography (TLC) with various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a solvent system that gives a clear separation of spots on the TLC plate.
Column Overloading Too much sample has been loaded onto the column, leading to broad, overlapping peaks.
- Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.
Improper Column Packing The column may have been packed unevenly, leading to channeling and poor separation.
- Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is often more effective than dry packing.
Problem: The compound "oils out" during recrystallization instead of forming crystals.
Possible Cause Troubleshooting Steps
Solution is too concentrated The compound is coming out of solution above its melting point.
- Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.
Cooling too rapidly Rapid cooling can prevent the formation of a crystal lattice.
- Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
High level of impurities Impurities can interfere with crystal formation and lower the melting point of the mixture.
- Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.

Data Presentation

The separation of positional isomers is often challenging due to their similar physical properties. The table below lists the melting points of this compound and some of its common positional isomers, which can be useful for characterization and assessing purity.

Compound Structure Melting Point (°C)
This compound57-59 °C
2-Fluoro-5-nitrobenzaldehyde57-60 °C[1]
4-Fluoro-3-nitrobenzaldehyde45-47 °C
5-Fluoro-2-nitrobenzaldehyde92-94 °C[2]

Note: Melting points can vary slightly depending on the source and purity of the compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol provides a method for the separation of positional isomers of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for separating nitrobenzaldehyde isomers and can be optimized for fluorinated analogs.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Stationary Phase: C18 column with 5-fluorophenyl mixed bonded silica gel

  • Mobile Phase: 0.05 mol/L dipotassium hydrogen phosphate (with 3 ml triethylamine, pH adjusted to 7.5 with phosphoric acid) and methanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 40 °C

Procedure:

  • Sample Preparation: Prepare a solution of the crude this compound in the mobile phase.

  • Injection: Inject the sample solution into the HPLC system.

  • Chromatographic Run: Run the HPLC method as described above.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the different isomers based on their retention times.

Visualization

The following diagram illustrates the logical workflow for the purification and analysis of this compound containing positional isomers.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Purity Assessment Crude_Product Crude this compound (with positional isomers) TLC_GC_HPLC TLC / GC / HPLC Analysis Crude_Product->TLC_GC_HPLC Recrystallization Recrystallization TLC_GC_HPLC->Recrystallization Column_Chromatography Column Chromatography TLC_GC_HPLC->Column_Chromatography Preparative_HPLC Preparative HPLC TLC_GC_HPLC->Preparative_HPLC Final_Analysis Purity and Identity Confirmation (HPLC, GC, NMR, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Preparative_HPLC->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Workflow for the purification and analysis of this compound.

References

Troubleshooting low yield in 3-Fluoro-5-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Fluoro-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is a nitro-substituted aromatic compound and should be handled with care. Nitrated aromatic compounds can be thermally unstable. It is crucial to have a thorough understanding of the material's safety data sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q2: How do the fluoro and nitro substituents affect the reactivity of the aldehyde group?

A2: Both the fluorine atom and the nitro group are strongly electron-withdrawing. This electronic effect makes the carbonyl carbon of the aldehyde group more electrophilic and, therefore, more susceptible to nucleophilic attack.[1][2] This increased reactivity can be advantageous for reactions like condensations and additions but may also lead to a higher propensity for side reactions if conditions are not carefully controlled.

Q3: What are common impurities that might be present in the starting material, and how can they affect my reaction?

A3: Commercially available this compound is typically of high purity. However, potential impurities could include positional isomers from the synthesis of the starting material. The presence of isomers can lead to the formation of difficult-to-separate isomeric products in your reaction, potentially lowering the yield of the desired compound and complicating purification.[3] It is advisable to check the purity of the starting material by an appropriate analytical method (e.g., NMR, GC-MS) if you suspect contamination.

Q4: What are the best general practices for storing this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. To prevent degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common issues encountered in key reactions involving this compound.

Issue 1: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation is a frequent application for aromatic aldehydes. Low yields can often be attributed to several factors.

Question: My Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile) is giving a low yield. What are the likely causes and solutions?

Answer:

Low yields in this reaction can stem from issues with the catalyst, reaction conditions, or work-up procedure. Below is a systematic guide to troubleshooting.

Troubleshooting Steps:

  • Catalyst Choice and Amount: The choice of base catalyst is crucial. While weak bases like piperidine or ammonium acetate are common, the optimal catalyst can be substrate-dependent.

    • Solution: Screen a variety of catalysts, including both amine-based catalysts (e.g., piperidine, pyrrolidine) and inorganic bases (e.g., K₂CO₃, KF). The catalyst loading should also be optimized; typically, catalytic amounts are sufficient.

  • Solvent Selection: The solvent can significantly impact the reaction rate and yield.

    • Solution: While polar aprotic solvents like ethanol or methanol are frequently used, consider solvent-free conditions or greener alternatives like water, which have shown high efficiency in some cases.[4][5]

  • Reaction Temperature and Time: The electron-withdrawing nature of the fluoro and nitro groups should make this compound quite reactive.

    • Solution: The reaction may not require high temperatures. Start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied. Prolonged reaction times at high temperatures can lead to side product formation.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely by TLC until the starting aldehyde spot has been completely consumed.

  • Product Precipitation and Work-up: The product of the Knoevenagel condensation is often a solid that precipitates from the reaction mixture.

    • Solution: Ensure that the product has fully precipitated before filtration. Cooling the reaction mixture in an ice bath can aid precipitation. During work-up, washing the crude product with a suitable solvent (e.g., cold water or ethanol/water mixture) can remove unreacted starting materials and catalyst without dissolving a significant amount of the product.

Issue 2: Poor Selectivity or Low Yield in Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes. However, achieving high yields and selectivity can be challenging.

Question: I am attempting a reductive amination with this compound and a primary amine, but I am getting a low yield of the desired secondary amine and multiple side products. How can I improve this?

Answer:

Low yields and the formation of side products in reductive aminations can be due to several factors, including the choice of reducing agent, reaction conditions, and potential side reactions involving the nitro group.

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine intermediate without affecting the nitro group or the starting aldehyde.

    • Solution: Mild reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the nitro group. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic. Stronger reducing agents like sodium borohydride (NaBH₄) may reduce the aldehyde starting material or even the nitro group under certain conditions.[6]

  • Reaction pH: The formation of the imine intermediate is pH-dependent.

    • Solution: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significant hydrolysis. A common practice is to add a small amount of acetic acid.

  • Side Reactions of the Nitro Group: The nitro group can be reduced under certain reductive amination conditions, leading to undesired byproducts.

    • Solution: Employing a mild and selective reducing agent like NaBH(OAc)₃ at or below room temperature can help preserve the nitro group. If reduction of the nitro group is a persistent issue, consider protecting it or choosing an alternative synthetic route.

  • Over-alkylation: The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.

    • Solution: This is less common with primary amines but can occur. Using a slight excess of the primary amine relative to the aldehyde can help minimize this side reaction. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also improve selectivity.[6]

  • Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃. For other reducing agents, alcoholic solvents like methanol or ethanol are often used.

Issue 3: Low Yield in Suzuki-Miyaura Cross-Coupling

While the aldehyde itself is not directly used in a Suzuki coupling, a common synthetic sequence involves converting the aldehyde to a halide (e.g., via reduction to an alcohol followed by halogenation) or a triflate to then perform a Suzuki coupling. Assuming a derivative like 3-bromo-5-fluoronitrobenzene is used, low yields can be a common issue.

Question: My Suzuki-Miyaura coupling of a 3-bromo-5-fluoronitrobenzene derivative with a boronic acid is giving a low yield. What factors should I investigate?

Answer:

The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst system (palladium source and ligand), the base, and the solvent.

Troubleshooting Steps:

  • Palladium Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical.

    • Solution: For challenging substrates, more advanced catalyst systems are often necessary. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., PPh₃, P(tBu)₃, SPhos, XPhos). The catalyst loading may also need to be optimized (typically 1-5 mol%).[7]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Solution: A range of bases should be screened. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent System: The solvent system must be compatible with all reaction components and facilitate the catalytic cycle.

    • Solution: A mixture of an organic solvent and water is often used. Common organic solvents include dioxane, toluene, and dimethylformamide (DMF). The ratio of the organic solvent to water should be optimized.

  • Reaction Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or side reactions.

    • Solution: Monitor the reaction by TLC or GC-MS to determine the optimal temperature. Reactions are typically run between 80-120 °C.

  • Boronic Acid Quality: The purity and stability of the boronic acid are important.

    • Solution: Use high-purity boronic acid. If the boronic acid is prone to decomposition, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Data Presentation

The following tables provide illustrative yield data for reactions with substituted benzaldehydes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Illustrative Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

AldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
4-NitrobenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCOEthanol25599[8]
4-ChlorobenzaldehydeFe₃O₄@SiO₂-CPTMS-DABCOEthanol252095[8]
4-FluorobenzaldehydeNiCu@MWCNTH₂O/CH₃OH253574[9]
BenzaldehydeNone (Microwave)Methanol603098[4]

Table 2: Illustrative Yields for Reductive Amination of Substituted Aldehydes

AldehydeAmineReducing AgentSolventTemperature (°C)Yield (%)Reference
p-Methoxybenzaldehyden-ButylamineH₂ (100 bar), Co-compositeMethanol10072-96[10]
p-Chlorobenzaldehyden-ButylamineH₂ (100 bar), Co-compositeMethanol10060-89[10]
BenzaldehydeAnilineH₂ (20 bar), Mo₃S₄ clusterTHF70>99[11][12]
BenzaldehydeVarious aminesNaBH(OAc)₃DCERoom Temp(General)[6]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 5 mL of ethanol), add the active methylene compound (1.1 mmol, e.g., malononitrile).

  • Add a catalytic amount of a base (e.g., 0.1 mmol of piperidine or ammonium acetate).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Protocol 2: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., 5 mL of DCE), add the primary amine (1.1 mmol) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., 1.5 mmol of sodium triacetoxyborohydride) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Reactions start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion conditions_issue Review Reaction Conditions start->conditions_issue incomplete Incomplete Reaction check_completion->incomplete No workup_issue Review Work-up & Purification Procedures check_completion->workup_issue Yes optimize_time_temp Increase reaction time or cautiously increase temperature. incomplete->optimize_time_temp optimize_workup Modify extraction, washing, or purification methods. workup_issue->optimize_workup optimize_conditions Optimize catalyst, solvent, reagent stoichiometry, or pH. conditions_issue->optimize_conditions yield_improved Yield Improved optimize_time_temp->yield_improved optimize_workup->yield_improved optimize_conditions->yield_improved

Caption: A logical workflow for troubleshooting low reaction yields.

Reaction_Pathways Common Reaction Pathways for this compound cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination cluster_reduction Nitro Group Reduction start This compound knoevenagel Active Methylene Compound (e.g., Malononitrile) start->knoevenagel reductive_amination Primary/Secondary Amine start->reductive_amination nitro_reduction Reducing Agent (e.g., H₂, Pd/C) start->nitro_reduction product_knoevenagel α,β-Unsaturated Product knoevenagel->product_knoevenagel Base Catalyst product_amine Substituted Amine reductive_amination->product_amine Reducing Agent (e.g., NaBH(OAc)₃) product_aniline 3-Amino-5-fluorobenzaldehyde nitro_reduction->product_aniline

Caption: Key reaction pathways for this compound.

References

Stability of 3-Fluoro-5-nitrobenzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Fluoro-5-nitrobenzaldehyde under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area. It is known to be incompatible with strong oxidizing agents, strong acids, and strong bases, suggesting potential instability under these conditions.

Q2: How does this compound behave in the presence of strong bases?

A2: In the presence of a strong base, this compound is expected to undergo a Cannizzaro reaction.[1][2][3] This is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens, leading to the formation of the corresponding primary alcohol (3-Fluoro-5-nitrobenzyl alcohol) and carboxylic acid (3-Fluoro-5-nitrobenzoic acid).[1][2] This reaction indicates significant degradation of the starting aldehyde.

Q3: What happens to this compound under acidic conditions?

Q4: Are there any signs of degradation I should watch for?

A4: Degradation of this compound can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram can indicate the formation of degradation products. A change in the physical appearance of the compound, such as a color change, may also suggest degradation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no yield of the desired product in a reaction involving this compound under basic conditions. The starting aldehyde may have degraded via the Cannizzaro reaction due to the presence of a strong base.- Use a milder, non-hydroxide base if possible. - Keep the reaction temperature low to minimize the rate of the Cannizzaro reaction. - Add the base slowly to the reaction mixture. - Monitor the reaction closely by TLC or HPLC to check for the consumption of the starting material and the formation of Cannizzaro byproducts.
Unexpected side products are observed in a reaction performed under acidic conditions. The aldehyde may be unstable in the presence of the acid catalyst, leading to degradation or side reactions.- Use the minimum necessary amount of the acid catalyst. - Consider using a weaker acid or a solid acid catalyst that can be easily removed. - Run the reaction at a lower temperature. - Perform a stability test of the aldehyde under the reaction conditions (without other reactants) to assess its stability.[4]
Inconsistent reaction outcomes. The stability of this compound may be compromised by the storage conditions or handling.- Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. - Avoid exposure to atmospheric moisture and light. - Use freshly opened or properly stored material for critical reactions.

Stability and Reactivity Summary

ConditionExpected BehaviorPrimary Reaction/Degradation PathwayKey Products
Strongly Basic (e.g., NaOH, KOH) UnstableCannizzaro Reaction[1][2]3-Fluoro-5-nitrobenzyl alcohol and 3-Fluoro-5-nitrobenzoic acid
Strongly Acidic (e.g., conc. H₂SO₄, HCl) Potentially UnstablePotential for degradation or side reactions involving the aldehyde and nitro groups.Undetermined without specific experimental data.
Neutral Generally Stable-This compound

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general method to assess the stability of this compound under specific acidic or basic conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • TLC plates (silica gel)

  • Appropriate solvents for TLC development (e.g., ethyl acetate/hexane mixture)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Sample Preparation:

    • For each pH condition to be tested, pipette a known volume of the stock solution into a volumetric flask.

    • Add the respective buffer solution to the flask and dilute to the final volume to achieve a desired final concentration (e.g., 100 µg/mL).

    • Prepare a control sample using a neutral solvent (e.g., acetonitrile/water mixture at pH 7).

  • Incubation: Store the prepared samples at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated studies).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis:

    • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. Quantify the peak area of this compound and any new peaks that appear.

    • TLC Analysis: Spot the samples on a TLC plate and develop it with an appropriate solvent system. Visualize the spots under UV light and look for the appearance of new spots, which indicate degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for each pH condition.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Stability_Troubleshooting cluster_issue Troubleshooting Workflow start Reaction Issue Encountered (e.g., low yield, side products) check_conditions Review Reaction Conditions (pH, Temperature, Reagents) start->check_conditions is_basic Is the condition strongly basic? check_conditions->is_basic is_acidic Is the condition strongly acidic? check_conditions->is_acidic is_basic->is_acidic No cannizzaro Suspect Cannizzaro Reaction is_basic->cannizzaro Yes acid_degradation Suspect Acid-Induced Degradation is_acidic->acid_degradation Yes retest Re-run Experiment & Monitor is_acidic->retest No solution_base Modify Base: - Use weaker base - Lower temperature - Slow addition cannizzaro->solution_base solution_acid Modify Acid: - Use weaker acid - Lower concentration - Lower temperature acid_degradation->solution_acid solution_base->retest solution_acid->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for reactions involving this compound.

Cannizzaro_Reaction cluster_reaction Cannizzaro Reaction of this compound aldehyde1 This compound intermediate Tetrahedral Intermediate aldehyde1->intermediate Nucleophilic attack by OH⁻ aldehyde2 This compound alcohol 3-Fluoro-5-nitrobenzyl alcohol (Reduction Product) aldehyde2->alcohol Reduction base Strong Base (OH⁻) hydride_transfer Hydride Transfer intermediate->hydride_transfer hydride_transfer->aldehyde2 Hydride attacks second aldehyde molecule acid 3-Fluoro-5-nitrobenzoic acid (Oxidation Product) hydride_transfer->acid

Caption: Simplified mechanism of the Cannizzaro reaction for this compound.

References

Technical Support Center: Preventing Decomposition of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with 3-Fluoro-5-nitrobenzaldehyde. Due to the presence of electron-withdrawing fluoro and nitro groups, the aldehyde functionality is highly activated, making the molecule susceptible to decomposition under various reaction conditions. This guide offers strategies to mitigate these issues and ensure the successful use of this valuable reagent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound in the presence of a base is giving me a mixture of products, including an alcohol and a carboxylic acid. What is happening?

A1: You are likely observing the Cannizzaro reaction. Aldehydes that lack α-hydrogens, such as this compound, undergo this disproportionation reaction in the presence of a strong base. Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (3-Fluoro-5-nitrobenzyl alcohol) and one molecule of the carboxylic acid (3-Fluoro-5-nitrobenzoic acid).[1][2] To prevent this, it is crucial to avoid strongly basic conditions or to protect the aldehyde group.

Q2: How can I prevent the Cannizzaro reaction?

A2: The most effective way to prevent the Cannizzaro reaction is to protect the aldehyde functional group. Converting the aldehyde to an acetal is a common and robust strategy. The acetal is stable to basic conditions, and the aldehyde can be regenerated later in the synthetic sequence.

Q3: Are there other potential decomposition pathways I should be aware of?

A3: Besides the Cannizzaro reaction under basic conditions, you should consider the following:

  • Strongly Acidic Conditions: While generally more stable than in strong base, prolonged exposure to strong acids, especially at elevated temperatures, can lead to undesired side reactions or degradation.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents.

  • Reactions with Strong Nucleophiles: The electron-withdrawing groups make the carbonyl carbon highly electrophilic and prone to attack by strong nucleophiles. While often the desired reaction, this high reactivity can sometimes lead to unexpected side products.

Q4: I'm performing a Wittig reaction and the yield of my desired alkene is low, with a significant amount of a white solid that is difficult to remove. What is this side product and how can I improve my reaction?

A4: The white solid is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction.[3] Its removal can be challenging due to its polarity. To improve the yield of your alkene, consider the following:

  • Reaction Conditions: Ensure anhydrous conditions, as water can react with the ylide.

  • Purification: Triphenylphosphine oxide can sometimes be removed by careful column chromatography or by precipitation from a non-polar solvent.

  • Protecting the Aldehyde: If the Wittig reaction conditions are basic and causing decomposition of your starting material (via the Cannizzaro reaction), protecting the aldehyde as an acetal prior to the Wittig sequence is not a viable strategy as the ylide will not react with the protected acetal. In this case, careful control of the reaction conditions (e.g., using a non-nucleophilic base for ylide generation) is crucial.

Troubleshooting Guides

Issue 1: Low or No Yield in a Base-Catalyzed Reaction
Possible Cause Troubleshooting Steps
Cannizzaro Reaction 1. Protect the aldehyde: Convert the aldehyde to an acetal (e.g., dimethyl or diethyl acetal) before introducing the basic reagent. See the experimental protocol below. 2. Use a non-nucleophilic base: If the base is only a catalyst and not a reactant, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) if compatible with your reaction. 3. Lower the temperature: The rate of the Cannizzaro reaction is temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction.
Degradation by Strong Base 1. Reduce base concentration: Use the minimum effective concentration of the base. 2. Slow addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
Issue 2: Formation of Impurities During a Reaction with Nucleophiles (e.g., amines)
Possible Cause Troubleshooting Steps
High Reactivity Leading to Side Products 1. Control stoichiometry: Use a precise stoichiometry of the nucleophile. 2. Lower the temperature: Perform the reaction at a lower temperature to increase selectivity. 3. Protect the aldehyde: If the desired reaction does not involve the aldehyde, protect it as an acetal.
Reaction with the Nitro Group In some cases, strong nucleophiles can react with the aromatic ring via nucleophilic aromatic substitution, although this is less common than reaction at the aldehyde. If suspected, consider milder reaction conditions.

Data Presentation: Protecting Group Strategy

Using a protecting group can significantly improve the yield of desired products in reactions where this compound is sensitive to the reaction conditions.

Reaction Conditions Yield of Desired Product (Unprotected) Yield of Desired Product (Protected as Acetal)
Grignard Reaction PhMgBr, THF, then H₃O⁺Low (significant Cannizzaro byproducts)High (>90% after deprotection)
Base-catalyzed condensation Strong base (e.g., NaOH)Very low to noneHigh (>85% after deprotection)

Note: The yields are generalized and can vary depending on the specific reaction and conditions.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of the dimethyl acetal.

Materials:

  • This compound

  • Anhydrous methanol

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous sodium bicarbonate

  • Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol (10 volumes).

  • Add trimethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the catalyst by adding anhydrous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an anhydrous organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound dimethyl acetal.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound Dimethyl Acetal

Materials:

  • This compound dimethyl acetal

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound dimethyl acetal (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The deprotection is usually complete within 1-3 hours.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

DecompositionPathways Decomposition Pathways of this compound A This compound B Cannizzaro Reaction (Strong Base) A->B E Oxidation A->E C 3-Fluoro-5-nitrobenzyl alcohol B->C Reduction D 3-Fluoro-5-nitrobenzoic acid B->D Oxidation F 3-Fluoro-5-nitrobenzoic acid E->F TroubleshootingWorkflow Troubleshooting Low Yields Start Low Yield or Product Decomposition Q1 Are strong bases present? Start->Q1 A1_Yes Cannizzaro reaction is likely. Q1->A1_Yes Yes Q2 Are oxidizing agents present? Q1->Q2 No S1 Protect aldehyde as an acetal or use non-nucleophilic base. A1_Yes->S1 End Reaction Optimized S1->End A2_Yes Aldehyde oxidation to carboxylic acid. Q2->A2_Yes Yes Q2->End No S2 Use milder conditions or protect the aldehyde. A2_Yes->S2 S2->End ProtectionStrategy Acetal Protection-Deprotection Workflow Start This compound Protection Acetal Formation (MeOH, H+) Start->Protection Protected This compound Dimethyl Acetal Protection->Protected Reaction Reaction under Basic/Nucleophilic Conditions Protected->Reaction Deprotection Acetal Hydrolysis (H3O+) Reaction->Deprotection End Desired Product Deprotection->End

References

Technical Support Center: Analysis of 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3-Fluoro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in a solvent like CDCl₃ are based on the effects of its functional groups. The electron-withdrawing nitro and aldehyde groups, along with the fluorine atom, will shift the aromatic protons downfield. The aldehyde proton itself will appear at a characteristic low-field position. Below are the anticipated values.

Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A2: Extra aromatic signals often suggest the presence of positional isomers formed during the nitration step of the synthesis or unreacted starting materials. Compare the splitting patterns and coupling constants of the unknown peaks to the data for known isomers and related compounds.

Q3: My aldehyde proton signal (around 10 ppm) is weak or absent, and I see a broad singlet further downfield (>10 ppm). What does this indicate?

A3: This is a strong indication that the aldehyde group has been oxidized to a carboxylic acid, forming 3-Fluoro-5-nitrobenzoic acid. The broad singlet is characteristic of a carboxylic acid proton.

Q4: How can I identify residual solvents in my NMR spectrum?

A4: Residual solvents from the reaction or purification steps are common impurities. They are typically characterized by sharp singlets or simple multiplets in predictable regions of the spectrum. For example, acetone appears as a singlet around 2.17 ppm in CDCl₃, and ethyl acetate shows a quartet around 4.12 ppm and a triplet around 1.25 ppm. You can consult published tables of NMR solvent impurities for confirmation.[1][2][3]

Troubleshooting Impurity Identification

This section provides a systematic approach to identifying unknown signals in the NMR spectrum of this compound.

Workflow for Impurity Identification

The following workflow outlines the steps to take when analyzing an NMR spectrum for potential impurities.

G A Analyze 1H NMR Spectrum of this compound B Are there unexpected peaks? A->B C Check aldehyde proton (δ ~9-10 ppm). Is its integration correct? B->C No E Identify potential impurities: - Residual Solvents - Isomeric byproducts - Starting materials B->E Yes D Sample is likely pure. End Analysis. C->D Yes H Check for broad peak > 10 ppm and reduced aldehyde signal. C->H No F Compare chemical shifts and multiplicity with data tables. E->F G Consider 2D NMR (COSY, HSQC) for complex regions. F->G I Oxidation to 3-Fluoro-5-nitrobenzoic acid is likely. H->I

Caption: Troubleshooting workflow for NMR impurity analysis.

Common Impurities and Their NMR Signatures

The primary impurities encountered are typically byproducts of the synthesis, such as isomers or oxidation products.

CompoundKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)Notes
This compound δ ~10.0 (s, 1H, -CHO), δ ~8.0-8.7 (m, 3H, Ar-H)δ ~189 (C=O), δ ~163 (d, ¹JCF), δ ~150, 139, 128, 122, 118 (Ar-C)The aromatic region will show complex splitting due to F-H coupling.
3-Fluoro-5-nitrobenzoic Acid δ >11 (br s, 1H, -COOH), δ ~8.3-8.9 (m, 3H, Ar-H)δ ~170 (C=O), δ ~163 (d, ¹JCF), δ ~150, 137, 130, 125, 120 (Ar-C)The most definitive sign is the disappearance of the aldehyde proton and the appearance of a broad carboxylic acid proton.[4]
Isomeric Nitrobenzaldehydes δ ~7.5-8.5 (m, Ar-H)δ ~120-140 (Ar-C)Isomers will have different aromatic splitting patterns. For example, an isomer might show distinct doublets or triplets instead of the complex multiplet of the main product.
Residual Solvents (Example) Acetone: δ ~2.17 (s); Ethyl Acetate: δ ~4.12 (q), 2.05 (s), 1.25 (t)Acetone: δ ~30.6, 206.7; Ethyl Acetate: δ ~171.1, 60.3, 21.1, 14.2Refer to standard solvent impurity tables for a comprehensive list.[1]
Potential Impurity Formation Pathways

Impurities can arise from side reactions during the synthesis of this compound. The diagram below illustrates common pathways.

G A 3-Fluorobenzaldehyde B Nitration (HNO3/H2SO4) A->B C This compound (Desired Product) B->C Major Pathway D Isomeric Byproducts (e.g., 2-Fluoro-5-nitro...) B->D Side Reaction E Oxidation (e.g., air, oxidant) C->E F 3-Fluoro-5-nitrobenzoic Acid E->F

Caption: Potential pathways for impurity formation.

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice as it dissolves many organic compounds and has a simple residual peak at 7.26 ppm.[1]

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved.

  • Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (0 ppm).

  • Analysis: Insert the NMR tube into the spectrometer. Allow the sample to equilibrate to the probe temperature before performing shimming and acquiring the spectrum. A standard ¹H NMR experiment is usually sufficient for initial purity assessment.

References

Technical Support Center: Purity Analysis of 3-Fluoro-5-nitrobenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Fluoro-5-nitrobenzaldehyde.

Experimental Protocol: HPLC Purity Assessment

This section details a recommended HPLC method for the purity analysis of this compound, based on established protocols for similar aromatic nitroaldehydes.[1]

Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, a column oven, and an autosampler is recommended.[1]

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size[1]
Mobile Phase Acetonitrile and Water (Gradient elution may be optimal)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Diluent Mobile Phase
Sample Preparation
  • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.[1]

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[1]

Analysis Workflow

The following diagram outlines the key steps for the HPLC purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase inject_blank Inject Blank (Diluent) prep_mobile->inject_blank prep_standard Prepare Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Integrate Peaks & Calculate Purity acquire_data->process_data Troubleshooting_Logic start Problem Observed in Chromatogram pressure Check System Pressure start->pressure baseline Examine Baseline pressure->baseline Normal high_pressure High Pressure? - Check for blockages - Flush/replace column pressure->high_pressure High low_pressure Low/Fluctuating Pressure? - Check for leaks - Check pump seals pressure->low_pressure Low/Fluctuating peak_shape Analyze Peak Shape baseline->peak_shape No noisy_baseline Noisy/Drifting Baseline? - Degas mobile phase - Clean detector cell baseline->noisy_baseline Yes retention_time Check Retention Time peak_shape->retention_time No peak_tailing Peak Tailing/Fronting? - Adjust sample concentration - Check mobile phase pH peak_shape->peak_tailing Yes rt_shift Retention Time Shift? - Check mobile phase prep - Check temperature control retention_time->rt_shift Yes end Problem Resolved high_pressure->end low_pressure->end noisy_baseline->end peak_tailing->end rt_shift->end

References

Improving the yield of 3-Fluoro-5-nitrobenzaldehyde nitration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the nitration of 3-Fluorobenzaldehyde to yield 3-Fluoro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the nitration of 3-Fluorobenzaldehyde, and why?

When nitrating 3-Fluorobenzaldehyde, the expected major product is this compound. The rationale lies in the directing effects of the substituents on the benzene ring. The aldehyde group (-CHO) is a powerful deactivating group and a strong meta-director.[1] It withdraws electron density from the ortho and para positions, making the meta positions (relative to the aldehyde) more susceptible to electrophilic attack. The fluorine atom is also deactivating but is an ortho-, para-director. In this case, the strong meta-directing effect of the aldehyde group at position 1 dominates, directing the incoming nitronium ion (NO₂⁺) to position 5.

Q2: What are the typical reaction conditions for this nitration?

The nitration is typically performed using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The reaction is highly exothermic and requires strict temperature control, generally maintained between 0°C and 15°C, to minimize side reactions.[1][3]

Q3: What are the most common byproducts, and how can their formation be minimized?

Common byproducts can include:

  • Other positional isomers: Small amounts of ortho- and para-isomers relative to the fluorine atom may form.

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), a second nitro group may be added.[1]

  • Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid (-COOH) by the strong acidic and oxidizing conditions, forming 3-Fluoro-5-nitrobenzoic acid.[1][4]

Minimizing these byproducts is achieved through careful control of reaction parameters:

  • Temperature: Maintain a low and constant temperature (e.g., 0-10°C).[2]

  • Stoichiometry: Use a controlled amount of the nitrating agent.[1]

  • Addition Rate: Add the substrate to the nitrating mixture slowly and dropwise to manage the exothermic reaction.[2]

Q4: Why is temperature control so critical during this nitration?

Nitration reactions are highly exothermic.[1] Poor temperature control can lead to several undesirable outcomes:

  • Increased rate of side reactions: Higher temperatures can promote the formation of dinitrated byproducts and other impurities.[1]

  • Oxidation: The risk of oxidizing the sensitive aldehyde group increases with temperature.

  • Runaway Reaction: Inadequate cooling can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.[5]

Q5: How can I effectively monitor the reaction's progress?

The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (3-Fluorobenzaldehyde) and the formation of the product. This allows for the determination of the optimal reaction time and helps prevent the formation of byproducts from over-reaction.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or No Yield of Desired Product 1. Insufficiently strong nitrating agent: The deactivating nature of the substituents slows the reaction. 2. Reaction temperature too low: The activation energy for the reaction is not being met. 3. Incomplete reaction: The reaction was stopped prematurely.1. Ensure the use of concentrated or fuming nitric acid and concentrated sulfuric acid. Check the quality and concentration of the acids. 2. While maintaining safety, consider slightly increasing the temperature within the recommended range (e.g., from 0-5°C to 10-15°C) after the initial addition is complete.[2][6] 3. Monitor the reaction via TLC or GC to ensure the starting material is consumed before quenching the reaction.[1]
Significant Formation of Other Isomers 1. Reaction temperature is too high: Higher temperatures can sometimes reduce the selectivity of the reaction.1. Ensure the temperature is meticulously maintained at the lower end of the recommended range (0-5°C) throughout the addition of the substrate.[2]
Presence of Dinitrated Byproducts 1. Reaction temperature was too high or spiked. 2. Excess nitrating agent was used. 3. Reaction time was too long. 1. Improve cooling efficiency. Ensure the reaction flask is adequately submerged in the cooling bath. Add the substrate more slowly. 2. Use a precise molar equivalent of the nitrating agent (e.g., 1.0 to 1.1 equivalents of nitric acid). 3. Monitor the reaction by TLC/GC and quench it as soon as the starting material is consumed.[1]
Evidence of Aldehyde Oxidation (Carboxylic Acid Impurity) 1. Reaction temperature was too high. 2. Presence of impurities in the starting material or reagents. 1. Strictly maintain low temperatures (0-10°C).[1] 2. Use freshly distilled benzaldehyde derivative and high-purity acids. The crude product can be washed with a mild base like sodium bicarbonate solution during workup to remove acidic impurities.[2][7]
Difficulties in Product Isolation 1. Product is soluble in the aqueous workup solution. 2. Formation of an oil instead of a solid precipitate. 1. Ensure the reaction mixture is poured over a sufficient quantity of ice to cause precipitation.[2] If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. If the product oils out, try scratching the inside of the flask or adding a seed crystal to induce crystallization. Extraction is the alternative.

Quantitative Data Summary

The following tables provide generalized data on how reaction parameters can influence the nitration of substituted benzaldehydes. The precise values for 3-Fluorobenzaldehyde may vary.

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Approximate Yield of Mononitrated Product (%)Observations
-5 to 060 - 70%Slower reaction rate, but higher purity and fewer byproducts.
5 to 1070 - 85%Optimal balance of reaction rate and selectivity for many benzaldehydes.[6][8]
15 to 2065 - 75%Faster reaction, but increased risk of dinitration and oxidation.[3]
> 25< 60%Significantly lower yield of desired product due to prevalent side reactions.

Table 2: Influence of Nitrating Mixture Composition (HNO₃:H₂SO₄ Molar Ratio)

HNO₃:H₂SO₄ RatioApproximate Yield (%)Observations
1:275 - 85%Standard conditions favoring meta-nitration.[1] Strong dehydrating effect of H₂SO₄ promotes nitronium ion formation.
1:170 - 80%Effective, but may require closer monitoring as the mixture is less dehydrating.
2:1VariableHigher nitric acid concentration can sometimes alter isomer distribution but may increase oxidation risk.[1][5]

Experimental Protocols

Protocol 1: Standard Nitration of 3-Fluorobenzaldehyde

Safety Warning: This reaction involves highly corrosive and strong oxidizing agents. It is exothermic and produces toxic fumes. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) must be worn.

Materials:

  • 3-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Toluene/Petroleum Ether for recrystallization

Procedure:

  • Prepare the Nitrating Mixture: In a three-neck flask equipped with a thermometer, a magnetic stirrer, and a dropping funnel, add concentrated sulfuric acid (2.0 eq). Cool the flask to 0°C in an ice-salt bath. While stirring vigorously, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.[2]

  • Nitration: Once the nitrating mixture has cooled back to 0-5°C, add 3-Fluorobenzaldehyde (1.0 eq) dropwise from the addition funnel. Meticulously maintain the internal temperature between 5°C and 10°C throughout the addition. The addition should be slow, typically taking around 1 hour.[2]

  • Reaction: After the addition is complete, let the mixture stir at the same temperature for 1-2 hours, monitoring the reaction's progress with TLC.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[2] A precipitate of the crude product should form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification (Part 1 - Acid Removal): Dissolve the crude solid in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash with a 5% NaHCO₃ solution to remove any residual acids, followed by a wash with water.[2][7]

  • Purification (Part 2 - Drying and Recrystallization): Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. Recrystallize the resulting solid from a suitable solvent system, such as toluene/petroleum ether, to obtain pure this compound.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acid Cool Mixture to 0-5°C prep_acid->cool_acid add_substrate Slowly Add 3-Fluorobenzaldehyde (Maintain Temp < 10°C) cool_acid->add_substrate stir_react Stir for 1-2h at 5-10°C (Monitor by TLC) add_substrate->stir_react quench Pour onto Crushed Ice stir_react->quench filtrate Filter Crude Product quench->filtrate wash Wash with Cold Water filtrate->wash purify Dissolve, Wash with NaHCO₃, Dry, and Recrystallize wash->purify final_product Pure this compound purify->final_product G start Problem: Low Yield of Product q1 Was starting material consumed (checked by TLC)? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Action: Increase reaction time or slightly raise temperature (e.g., to 10-15°C). ans1_no->sol1 q2 Was a precipitate formed during ice quenching? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Action: Extract aqueous layer with an organic solvent (e.g., DCM/EtOAc). ans2_no->sol2 q3 Were significant byproducts (dinitration, oxidation) observed? ans2_yes->q3 ans3_yes Yes q3->ans3_yes Yes end_node Review purification steps (e.g., recrystallization solvent). q3->end_node No sol3 Action: Repeat reaction with stricter temperature control (0-5°C) and precise stoichiometry. ans3_yes->sol3

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Fluoro-5-nitrobenzaldehyde vs. 2-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Benzaldehyde derivatives, particularly those bearing fluoro and nitro substituents, are pivotal intermediates due to their versatile reactivity. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 3-Fluoro-5-nitrobenzaldehyde and 2-Fluoro-5-nitrobenzaldehyde. Understanding the nuanced differences in their reactivity, governed by the distinct placement of the electron-withdrawing fluorine and nitro groups, is crucial for optimizing synthetic pathways and predicting reaction outcomes.

This comparison is grounded in fundamental principles of organic chemistry and supported by proposed experimental designs for direct reactivity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for designing experimental setups and purification protocols.

PropertyThis compound2-Fluoro-5-nitrobenzaldehyde
CAS Number 108159-96-227996-87-8
Molecular Formula C₇H₄FNO₃C₇H₄FNO₃
Molecular Weight 169.11 g/mol 169.11 g/mol
Appearance SolidPale yellow crystalline powder
Melting Point Not specified57-60 °C
Boiling Point Not specified269.7 °C
Solubility Insoluble in waterInsoluble in water

Theoretical Reactivity Analysis

The reactivity of these isomers is primarily dictated by the electronic effects of the fluorine and nitro substituents on the benzaldehyde scaffold. Both are strongly electron-withdrawing groups, but their positions relative to each other and to the aldehyde functionality lead to significant differences in reactivity at two key sites: the aromatic ring and the carbonyl group.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings activated by electron-withdrawing groups. In this context, the fluorine atom can act as a leaving group. The rate of an SNAr reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

  • 2-Fluoro-5-nitrobenzaldehyde: The nitro group is positioned para to the fluorine atom. This arrangement allows for powerful resonance stabilization of the Meisenheimer complex, delocalizing the negative charge onto the oxygen atoms of the nitro group. This strong stabilization significantly enhances the rate of nucleophilic substitution of the fluorine atom.

  • This compound: The nitro group is positioned meta to the fluorine atom. In this configuration, the resonance-stabilizing effect of the nitro group on the intermediate formed by nucleophilic attack at the fluorine-bearing carbon is not possible. The reactivity is primarily influenced by the inductive electron-withdrawing effect of the nitro group, which is weaker than the resonance effect.

Therefore, 2-Fluoro-5-nitrobenzaldehyde is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.

SNAr Reactivity Comparison cluster_2F5N 2-Fluoro-5-nitrobenzaldehyde cluster_3F5N This compound 2F5N_Structure Structure: Nitro group para to Fluoro 2F5N_Effect Strong Resonance Stabilization of Meisenheimer Complex 2F5N_Structure->2F5N_Effect leads to 2F5N_Reactivity High Reactivity in SNAr 2F5N_Effect->2F5N_Reactivity 3F5N_Structure Structure: Nitro group meta to Fluoro 3F5N_Effect Weaker Inductive Stabilization of Meisenheimer Complex 3F5N_Structure->3F5N_Effect leads to 3F5N_Reactivity Low Reactivity in SNAr 3F5N_Effect->3F5N_Reactivity

Predicted SNAr reactivity based on substituent positions.

Reactivity of the Aldehyde Group: Nucleophilic Addition

Reactions involving the aldehyde group, such as condensation reactions (e.g., Knoevenagel, Wittig) and reductions, are governed by the electrophilicity of the carbonyl carbon.

  • 2-Fluoro-5-nitrobenzaldehyde: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon. However, it may also introduce steric hindrance for bulky nucleophiles. The para-nitro group also contributes to the electron withdrawal through both inductive and resonance effects.

  • This compound: Both the fluorine and the nitro group are at the meta position relative to the aldehyde. Their electron-withdrawing effects are primarily inductive. The absence of an ortho substituent reduces steric hindrance around the aldehyde group.

The interplay of these electronic and steric effects makes a direct theoretical prediction of reactivity challenging without experimental data. However, the combined electron-withdrawing strength of the substituents in 2-fluoro-5-nitrobenzaldehyde might render its carbonyl carbon more electrophilic than that of the 3-fluoro isomer, potentially leading to higher reactivity in nucleophilic addition reactions, provided steric hindrance is not a limiting factor.

Aldehyde Reactivity Factors cluster_factors Influencing Factors cluster_isomers Isomer-Specific Considerations Aldehyde_Reactivity Aldehyde Reactivity Electronic Electronic Effects (Inductive & Resonance) Aldehyde_Reactivity->Electronic determined by Steric Steric Hindrance Aldehyde_Reactivity->Steric determined by 2F5N_Factors 2-Fluoro-5-nitrobenzaldehyde: Strong -I from ortho-F Potential steric hindrance Electronic->2F5N_Factors 3F5N_Factors This compound: -I from meta-F and -NO2 Less steric hindrance Electronic->3F5N_Factors Steric->2F5N_Factors Steric->3F5N_Factors

Factors influencing the reactivity of the aldehyde group.

Proposed Experimental Protocols for Reactivity Comparison

To obtain empirical data on the relative reactivity of these two isomers, the following experimental protocols are proposed.

Experiment 1: Comparative Nucleophilic Aromatic Substitution (SNAr) with Piperidine

This experiment aims to quantify the difference in reactivity of the fluorine atom as a leaving group.

Protocol:

  • Reaction Setup: In separate, identical reaction vessels, dissolve 1.0 mmol of this compound and 2-Fluoro-5-nitrobenzaldehyde in 10 mL of dimethylformamide (DMF).

  • Reagent Addition: To each vessel, add 1.2 mmol of piperidine.

  • Reaction Conditions: Stir the reactions at a constant temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rates. A direct comparison of the rates will provide a quantitative measure of their relative reactivity in SNAr.

SNAr_Workflow Start Dissolve Isomer in DMF Add_Piperidine Add Piperidine Start->Add_Piperidine React_60C Stir at 60 °C Add_Piperidine->React_60C Monitor_HPLC Monitor by HPLC/GC at time intervals React_60C->Monitor_HPLC Analyze Plot Concentration vs. Time Determine Reaction Rates Monitor_HPLC->Analyze Compare Compare Rates of Both Isomers Analyze->Compare

Workflow for comparative SNAr kinetics.

Experiment 2: Comparative Knoevenagel Condensation with Malononitrile

This experiment will compare the reactivity of the aldehyde group in a classic carbon-carbon bond-forming reaction.

Protocol:

  • Reaction Setup: In separate, identical reaction vessels, dissolve 1.0 mmol of this compound and 2-Fluoro-5-nitrobenzaldehyde in 10 mL of ethanol.

  • Reagent Addition: To each vessel, add 1.0 mmol of malononitrile and a catalytic amount of piperidine (0.1 mmol).

  • Reaction Conditions: Stir the reactions at room temperature.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) to observe the disappearance of the starting aldehyde. The time taken for the complete consumption of the aldehyde will be a measure of the reaction rate. For more quantitative data, HPLC or GC analysis can be employed as in Experiment 1.

  • Product Isolation and Yield: After completion, the product can be isolated by filtration (if it precipitates) or by evaporation of the solvent followed by recrystallization. The isolated yield for each reaction should be calculated and compared.

Summary of Predicted and Expected Outcomes

The following table summarizes the predicted reactivity based on theoretical principles and the expected outcomes from the proposed experiments.

Reaction TypePredicted More Reactive IsomerRationaleExpected Experimental Outcome
Nucleophilic Aromatic Substitution (SNAr) 2-Fluoro-5-nitrobenzaldehydeThe para-nitro group provides strong resonance stabilization of the Meisenheimer intermediate, which is not possible for the meta-nitro group in the other isomer.2-Fluoro-5-nitrobenzaldehyde will show a significantly faster reaction rate in the reaction with piperidine.
Knoevenagel Condensation 2-Fluoro-5-nitrobenzaldehydeThe combined electron-withdrawing effects of the ortho-fluoro and para-nitro groups are expected to make the carbonyl carbon more electrophilic. Steric hindrance from the ortho-fluoro group might be a competing factor.2-Fluoro-5-nitrobenzaldehyde is expected to react faster with malononitrile, leading to a shorter reaction time and potentially a higher yield, assuming steric effects are minimal.

Conclusion

A Comparative Analysis of 3-Fluoro-5-nitrobenzaldehyde and 4-Fluoro-3-nitrobenzaldehyde for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparative analysis of the isomeric compounds 3-Fluoro-5-nitrobenzaldehyde and 4-Fluoro-3-nitrobenzaldehyde reveals critical differences in their physicochemical properties and chemical reactivity, significantly influencing their applications as intermediates in pharmaceutical and agrochemical research. This guide provides researchers, scientists, and drug development professionals with objective data and theoretical insights to inform the selection of the appropriate isomer for specific synthetic strategies.

The primary distinction between these two compounds lies in the substitution pattern on the benzaldehyde framework, which profoundly impacts their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical Properties

While both isomers share the same molecular formula and weight, their structural differences lead to distinct physical properties. A summary of their key characteristics is presented below for direct comparison.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Fluoro-3-nitrobenzaldehyde
CAS Number 108159-96-2[1]42564-51-2[2]
Molecular Formula C₇H₄FNO₃[1]C₇H₄FNO₃[2]
Molecular Weight 169.11 g/mol [1][3]169.11 g/mol [4]
Appearance Solid[1]White to yellowish solid particles/crystal[5]
Melting Point Not explicitly found; solid at room temp.45-47 °C[2][4]
Boiling Point Data not available~222-225 °C[5]
Solubility Soluble in organic solvents, insoluble in water (qualitative)[6]Soluble in organic solvents (e.g., alcohols, ketones), insoluble in water[5]

Chemical Reactivity and Performance

The most significant divergence between the two isomers is their susceptibility to nucleophilic aromatic substitution (SNAr). This difference is a direct consequence of the electronic effects exerted by the fluoro and nitro substituents on the aromatic ring.

Theoretical Basis of Reactivity

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[7]

  • 4-Fluoro-3-nitrobenzaldehyde: In this isomer, the potent electron-withdrawing nitro group (-NO₂) is positioned ortho to the fluorine atom (the leaving group). This arrangement provides strong activation for SNAr by effectively stabilizing the intermediate through resonance. The aldehyde group (-CHO), also an EWG, is para to the nitro group and meta to the fluorine, contributing further to the overall electron deficiency of the ring.

  • This compound: Conversely, in this isomer, both the nitro group and the aldehyde group are positioned meta to the fluorine atom. When an EWG is meta to the leaving group, it cannot delocalize the negative charge of the Meisenheimer complex via resonance.[7] This lack of stabilization makes SNAr reactions significantly less favorable compared to the ortho/para-activated isomer.

The diagram below illustrates the electronic influence of the substituents on the aromatic ring for both isomers, highlighting why the 4-fluoro isomer is primed for SNAr.

G cluster_0 4-Fluoro-3-nitrobenzaldehyde (High Reactivity in SNAr) cluster_1 This compound (Low Reactivity in SNAr) 4F3N_ring |C-F|C-NO₂|C|C-CHO|C|C 4F3N_stabilization Nitro group (ortho) and Aldehyde group (para) stabilize Meisenheimer complex 4F3N_ring:c2->4F3N_stabilization Strong Activation (Resonance) 3F5N_ring |C-F|C|C-NO₂|C|C-CHO|C 3F5N_destabilization Nitro and Aldehyde groups (meta) cannot stabilize intermediate via resonance 3F5N_ring:c3->3F5N_destabilization Poor Activation

Caption: Electronic effects governing SNAr reactivity.
Applications in Synthesis

The high reactivity of 4-Fluoro-3-nitrobenzaldehyde makes it a valuable precursor for synthesizing complex molecules, particularly heterocyclic structures. It is frequently employed in the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[7][8] The fluorine atom is readily displaced by various nucleophiles, such as amines, to construct the core heterocyclic ring system.

This compound , while less reactive in SNAr at the fluorine position, can still serve as a building block where reactions at the aldehyde or modifications to the nitro group are desired. It is used in the synthesis of various bioactive molecules where the 3-fluoro-5-nitrophenyl moiety is a required structural component.[9]

Experimental Protocols

The disparate reactivity necessitates different experimental approaches. A typical protocol for a nucleophilic aromatic substitution utilizing the activated nature of 4-Fluoro-3-nitrobenzaldehyde is provided below.

General Protocol for SNAr of 4-Fluoro-3-nitrobenzaldehyde with an Amine

This protocol outlines a general procedure for the reaction of 4-Fluoro-3-nitrobenzaldehyde with a generic primary or secondary amine (R¹R²NH).

Materials:

  • 4-Fluoro-3-nitrobenzaldehyde (1.0 eq)

  • Amine nucleophile (R¹R²NH) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzaldehyde in the chosen solvent.

  • Addition of Reagents: Add the amine nucleophile to the solution, followed by the base.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[10]

The workflow for this common synthetic application is visualized below.

G start Dissolve 4-Fluoro-3-nitrobenzaldehyde in Solvent (e.g., DMF) add_reagents Add Amine (1.1 eq) and Base (e.g., K₂CO₃, 2.0 eq) start->add_reagents react Stir at RT or Heat Monitor by TLC add_reagents->react workup Quench with Water Extract with Ethyl Acetate react->workup purify Wash with Brine, Dry, Concentrate workup->purify product Purify by Column Chromatography to yield Substituted Product purify->product

Caption: General workflow for SNAr with 4-Fluoro-3-nitrobenzaldehyde.

Safety and Handling

Both isomers should be handled with care in a laboratory setting, following standard safety protocols. They are classified as irritants and may be harmful if swallowed or in contact with skin.[5]

Table 2: GHS Hazard Information for 4-Fluoro-3-nitrobenzaldehyde

Hazard StatementDescription
H302/H312/H332 Harmful if swallowed, in contact with skin, or if inhaled
H315 Causes skin irritation
H319 Causes serious eye irritation

Note: Specific hazard data for the 3-fluoro-5-nitro isomer is less commonly reported but should be assumed to be similar.

Personal Protective Equipment (PPE):

  • Wear suitable protective clothing, gloves, and eye/face protection.[5]

  • Use in a well-ventilated area or with a dust mask (type N95).[2]

Conclusion

The choice between this compound and 4-Fluoro-3-nitrobenzaldehyde is dictated almost entirely by the intended chemical transformation.

  • 4-Fluoro-3-nitrobenzaldehyde is the superior choice for nucleophilic aromatic substitution reactions. Its electronic structure is highly activated for the displacement of the fluorine atom, making it an efficient building block for synthesizing a wide range of substituted aromatic compounds, particularly nitrogen-containing heterocycles used in drug development.

  • This compound is suitable for syntheses where the fluorine atom is intended to remain in the final structure and reactions are targeted at the aldehyde or nitro functionalities. Its low reactivity towards SNAr makes it a stable scaffold under conditions that would readily transform its 4-fluoro counterpart.

This guide underscores the importance of substituent positioning in aromatic chemistry and provides the necessary data for researchers to make informed decisions in the design and execution of their synthetic routes.

References

A Comparative Spectroscopic Analysis of Fluoronitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of various fluoronitrobenzaldehyde isomers. The relative positions of the fluoro, nitro, and aldehyde groups on the benzene ring significantly influence their electronic environment, leading to distinct signatures in nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Understanding these differences is crucial for the unambiguous identification and characterization of these versatile synthetic intermediates.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerAldehyde-H (s)Aromatic-HSolvent
2-Fluoro-3-nitrobenzaldehyde~10.4MultipletsCDCl₃
4-Fluoro-2-nitrobenzaldehyde~10.4MultipletsCDCl₃
5-Fluoro-2-nitrobenzaldehyde~10.5MultipletsCDCl₃
4-Fluoro-3-nitrobenzaldehyde~10.1MultipletsCDCl₃

Note: Specific chemical shifts and coupling constants for the aromatic protons are highly dependent on the isomer and the solvent used. Due to the electronegativity of the substituents, the aldehyde proton signal consistently appears far downfield.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC=OC-F (d)C-NO₂C (other aromatic)Solvent
4-Fluoro-2-nitrobenzaldehyde~187.0~167.0~152.0115.0 - 140.0CDCl₃
5-Fluoro-2-nitrobenzaldehyde~188.0~165.0~150.0110.0 - 140.0CDCl₃
4-Fluoro-3-nitrobenzaldehyde~189.0~160.0~148.0118.0 - 140.0CDCl₃

Note: The carbon attached to the fluorine atom appears as a doublet due to ¹J C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of all three substituents.

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Isomerν(C=O)νas(NO₂)νs(NO₂)ν(C-F)
4-Fluoro-2-nitrobenzaldehyde~1710~1530~1350~1250
5-Fluoro-2-nitrobenzaldehyde~1705~1525~1345~1260
4-Fluoro-3-nitrobenzaldehyde~1715~1540~1355~1240

Note: The exact positions of the nitro group stretching vibrations are sensitive to the electronic environment and can provide clues about the substitution pattern.

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

IsomerMolecular Ion [M]⁺[M-H]⁺[M-NO₂]⁺Other Fragments
All Isomers16916812395, 75

Note: The fragmentation pattern is generally characterized by the loss of the hydrogen from the aldehyde, and the loss of the nitro group. The relative intensities of these fragments may vary between isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the fluoronitrobenzaldehyde isomer is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

2. Infrared (IR) Spectroscopy

For solid samples, the potassium bromide (KBr) pellet method is commonly employed. Approximately 1-2 mg of the solid isomer is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade KBr is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the isomer is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). The spectrum is recorded in a quartz cuvette with a 1 cm path length against a solvent blank.

4. Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, a dilute solution of the analyte in a volatile solvent is introduced into the instrument. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Fluoronitrobenzaldehyde Isomer Dissolution Dissolve in Deuterated Solvent (NMR) or UV-transparent Solvent (UV-Vis) Sample->Dissolution Pellet Prepare KBr Pellet (IR) Sample->Pellet Dilution Dilute in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR UV_Vis UV-Vis Spectrophotometer Dissolution->UV_Vis IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Vis->UV_Vis_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of fluoronitrobenzaldehyde isomers.

Substituent_Effects cluster_spectroscopic_changes Resulting Spectroscopic Differences Isomer Positional Isomerism (Relative positions of -F, -NO₂, -CHO) Electronic_Env Altered Electronic Environment of Benzene Ring and Nuclei Isomer->Electronic_Env influences NMR_Changes ¹H and ¹³C Chemical Shifts and Coupling Constants Electronic_Env->NMR_Changes IR_Changes Shifts in Vibrational Frequencies (C=O, NO₂, C-F) Electronic_Env->IR_Changes UV_Vis_Changes Changes in λmax and Molar Absorptivity Electronic_Env->UV_Vis_Changes MS_Changes Variations in Relative Abundance of Fragment Ions Electronic_Env->MS_Changes

Caption: Logical relationship between isomer structure and resulting spectroscopic differences.

Distinguishing Isomers of Fluoronitrobenzaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of fluoronitrobenzaldehyde isomers are critical in pharmaceutical synthesis, quality control, and research. The positional isomerism of the fluorine and nitro groups on the benzaldehyde ring significantly influences the molecule's chemical reactivity, biological activity, and impurity profile. This guide provides a comprehensive comparison of key analytical techniques for distinguishing these isomers, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

Selecting the optimal analytical method depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. Chromatographic methods provide separation, while spectroscopic techniques offer detailed structural information.

Analytical Method Principle Primary Application Key Advantages Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantitative analysis, purity assessment, and separation of isomer mixtures.High resolution, sensitivity, and established methods.Requires derivatization for non-volatile compounds; thermal degradation possible.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantitative analysis and purification of isomer mixtures.Versatile, wide range of stationary phases, and non-destructive.Lower resolution than GC for some volatile isomers; requires solvent disposal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and isomer identification.Provides definitive structural information and relative quantification.Lower sensitivity, more expensive instrumentation, and complex spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Molecular weight determination and structural information through fragmentation.High sensitivity, provides molecular weight, and can be coupled with GC/HPLC.Isomers often have identical mass and similar fragmentation, requiring chromatographic separation.

Chromatographic Separation Techniques

Gas and liquid chromatography are powerful tools for physically separating isomers, allowing for their individual detection and quantification.

Gas Chromatography (GC)

GC is highly effective for separating volatile and semi-volatile compounds like fluoronitrobenzaldehyde isomers. The choice of the capillary column's stationary phase is critical for achieving resolution.

Experimental Protocol (Adapted from a method for Bromofluorobenzaldehyde Isomers)

A suitable starting point for method development would be based on the successful separation of the closely related bromofluorobenzaldehyde isomers.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent phase with cyanopropylphenyl polarity.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 250°C.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent like acetonitrile or dichloromethane to a concentration of approximately 10-100 µg/mL.

Expected Performance:

Parameter Expected Value
Resolution (Rs) > 1.5 between adjacent peaks
Limit of Detection (LOD) ~0.4 ppm
Limit of Quantification (LOQ) ~1.2 ppm
Linearity (r²) > 0.999
Accuracy (Recovery) 93-108%
High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility in column chemistry, making it a powerful tool for isomer separation under non-destructive conditions. For aromatic isomers, stationary phases that facilitate π-π interactions are often successful.

Experimental Protocol (Adapted from a method for Nitrobenzaldehyde Isomers)

This protocol is based on a patented method for separating nitrobenzaldehyde isomers and can be adapted for their fluorinated analogs.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 / 5-fluorophenyl mixed-mode column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 80:20 (v/v) 0.05 M Dipotassium hydrogen phosphate (pH adjusted to 7.5 with phosphoric acid) : Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of 10-100 µg/mL.

Expected Performance:

The mixed-mode column provides both hydrophobic and fluorophilic interactions, enhancing selectivity for fluorinated aromatic compounds. The different substitution patterns of the fluoronitrobenzaldehyde isomers will lead to distinct retention times, allowing for their separation and quantification.

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the definitive identification of isomers, often used in conjunction with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique, resulting in distinct spectra for each isomer.

Comparative ¹H NMR Data (Predicted and Collated from Spectral Databases)

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic. The aldehyde proton typically appears as a singlet around 10 ppm.

Isomer Aldehyde Proton (δ, ppm) Aromatic Proton 1 (δ, ppm, multiplicity, J Hz) Aromatic Proton 2 (δ, ppm, multiplicity, J Hz) Aromatic Proton 3 (δ, ppm, multiplicity, J Hz)
2-Fluoro-3-nitrobenzaldehyde ~10.4~8.4 (dd, J=7.9, 1.6)~8.2 (ddd, J=8.4, 7.4, 1.6)~7.6 (t, J=8.1)
2-Fluoro-5-nitrobenzaldehyde ~10.3~8.7 (dd, J=7.2, 2.7)~8.5 (ddd, J=9.0, 4.3, 2.7)~7.5 (t, J=9.0)
4-Fluoro-2-nitrobenzaldehyde ~10.3~8.0 (dd, J=8.6, 2.2)~7.9 (dd, J=8.6, 7.2)~7.7 (ddd, J=8.6, 2.2, 0.5)
4-Fluoro-3-nitrobenzaldehyde ~10.1~8.6 (dd, J=7.2, 2.2)~8.3 (ddd, J=8.9, 4.3, 2.2)~7.6 (t, J=8.9)
5-Fluoro-2-nitrobenzaldehyde ~10.4~8.2 (dd, J=9.2, 4.4)~7.6 (dd, J=9.2, 2.8)~7.5 (ddd, J=9.2, 7.8, 2.8)

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.

Experimental Protocol

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC) for unambiguous assignment.

Mass Spectrometry (MS)

When coupled with GC or HPLC, MS provides molecular weight confirmation and structural clues through fragmentation patterns. While isomers have the same molecular weight, high-resolution MS can confirm the elemental composition. The fragmentation patterns, though often similar, may exhibit subtle differences in fragment ion abundances.

Predicted Fragmentation Pathways

For fluoronitrobenzaldehyde (MW = 169.11 g/mol ), common fragmentation patterns under Electron Ionization (EI) include:

  • Loss of H·: [M-1]⁺ at m/z 168

  • Loss of NO: [M-30]⁺ at m/z 139

  • Loss of CHO·: [M-29]⁺ at m/z 140

  • Loss of NO₂: [M-46]⁺ at m/z 123

  • Loss of CO: from the [M-H]⁺ or other fragments.

The relative intensities of these fragments can vary between isomers due to the electronic effects of the substituent positions, but differentiation based on mass spectra alone can be challenging. Therefore, MS is most powerful when combined with a chromatographic separation.

Experimental Protocol (GC-MS)

  • GC Conditions: As described in the GC section.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-200.

    • Solvent Delay: 3 minutes (or appropriate for the solvent front).

Workflow and Logic Diagrams

To aid in method selection and experimental design, the following diagrams illustrate the logical workflows.

AnalyticalWorkflow cluster_start Start: Isomer Mixture cluster_goals Analytical Goal cluster_methods Method Selection cluster_techniques Techniques cluster_results Data & Analysis Start Sample containing Fluoronitrobenzaldehyde Isomers Goal Define Objective Start->Goal Quant Separation & Quantification Goal->Quant Quantitative Struct Structural Elucidation Goal->Struct Qualitative Chroma GC or HPLC Quant->Chroma Spectro NMR Struct->Spectro MS_tech GC-MS or LC-MS Chroma->MS_tech with Identification Chroma_Data Retention Times Peak Areas Resolution Chroma->Chroma_Data NMR_Data Chemical Shifts Coupling Constants Structure Confirmed Spectro->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS_tech->MS_Data

Caption: Decision workflow for selecting an analytical method.

ExperimentalFlow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Isomer Mixture in Appropriate Solvent Inject Inject into GC-MS or HPLC Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/FID/MS) Separate->Detect Process Integrate Peaks Analyze Spectra Detect->Process Compare Compare Data to Reference Standards or Library Process->Compare Report Generate Report: Identity & Purity Compare->Report

Caption: General experimental workflow for chromatographic analysis.

Conclusion

The differentiation of fluoronitrobenzaldehyde isomers requires a multi-faceted analytical approach. Gas and High-Performance Liquid Chromatography are essential for the physical separation of isomers, with column selection being the most critical parameter for achieving resolution. For unambiguous identification, Nuclear Magnetic Resonance spectroscopy stands as the definitive technique, providing detailed structural information that is unique to each isomer. Mass Spectrometry, particularly when coupled with a chromatographic inlet, serves as a highly sensitive detection method that confirms molecular weight and can offer complementary structural data. By selecting the appropriate combination of these techniques, researchers can confidently separate, identify, and quantify fluoronitrobenzaldehyde isomers to ensure the quality and integrity of their work.

Comparative Biological Activity of 3-Fluoro-5-nitrobenzaldehyde Derivatives: A Focus on Antiviral Corroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives synthesized from 3-fluoro-5-nitrobenzaldehyde. The primary focus is on a novel A3-type corrole derivative, 5,10,15-tris(3'-fluoro-5'-nitrophenyl)corrole, which has demonstrated significant antiviral activity against human cytomegalovirus (hCMV). Due to a lack of extensive research on a wide range of derivatives from this specific starting material, this guide will concentrate on the comprehensive analysis of this promising corrole, comparing its performance with structurally similar analogs.

Human cytomegalovirus is a pervasive pathogen that can cause severe disease in immunocompromised individuals.[1] The emergence of drug-resistant hCMV strains necessitates the development of new antiviral agents with novel mechanisms of action.[1] Corroles, a class of tetrapyrrolic macrocycles, have emerged as a promising platform for developing such agents.[1]

Comparative Antiviral Activity

The antiviral efficacy of 5,10,15-tris(3'-fluoro-5'-nitrophenyl)corrole (designated as Corrole 8 in the source study) was evaluated against human cytomegalovirus. Its performance was compared with other A3- and A2B-type nitrocorroles, demonstrating the influence of the substitution pattern on the aromatic rings on antiviral potency. The 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response, was used as the primary metric for comparison.

Compound NameDerivative of...EC50 (µM) for hCMV
5,10,15-Tris(3'-fluoro-5'-nitrophenyl)corrole This compound 1.2
5,10,15-Tris(5'-fluoro-2'-nitrophenyl)corrole5-Fluoro-2-nitrobenzaldehyde>10
5,10,15-Tris(4'-fluoro-2'-nitrophenyl)corrole4-Fluoro-2-nitrobenzaldehyde1.3
5,10,15-Tris(2'-fluoro-5'-nitrophenyl)corrole2-Fluoro-5-nitrobenzaldehyde2.5
5,10,15-Tris(4'-fluoro-3'-nitrophenyl)corrole4-Fluoro-3-nitrobenzaldehyde1.3

Data sourced from a 2020 study on A3- and A2B-nitrocorroles. The study highlighted that optimized compounds in their series achieved a selectivity index (SI) greater than 200.[1]

The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 (SI = CC50/EC50), is a critical measure of a compound's therapeutic window.[1][2] A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a safer therapeutic profile.[2][3] While the specific CC50 for the this compound derivative was not detailed, the lead compounds from the same study demonstrated an SI > 200, indicating high selectivity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the synthesis of the corrole derivative and the evaluation of its antiviral activity.

Synthesis of 5,10,15-Tris(3'-fluoro-5'-nitrophenyl)corrole

This protocol describes the synthesis of an A3-type corrole from this compound and pyrrole.

Materials:

  • This compound

  • Pyrrole

  • p-Chloranil (oxidant)

  • Dichloromethane (DCM)

  • Heptane or Petroleum Ether

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Bio-Beads® for gel permeation chromatography

Procedure:

  • Reaction Setup: In a suitable flask, dissolve this compound (1.00 g, 5.91 mmol) and pyrrole in an appropriate solvent.

  • Condensation: The reaction is initiated, often under acidic conditions, to facilitate the condensation of the aldehyde with pyrrole to form a porphyrinogen intermediate.

  • Oxidation: Add an oxidant, such as p-chloranil (2.91 g, 11.83 mmol), to the reaction mixture. The oxidant converts the porphyrinogen to the aromatic corrole macrocycle.

  • Purification:

    • Silica Gel Chromatography: The crude product is first purified by column chromatography on silica gel. A solvent system such as chloroform/petroleum ether (8:2) is used to elute the desired corrole.

    • Gel Permeation Chromatography: Further purification is achieved using a Bio-Beads® gel permeation chromatography column with THF as the eluent.

  • Recrystallization: The purified corrole is recrystallized from a solvent mixture like DCM/heptane to yield the final product as a dark green solid.[1]

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standardized method for determining the antiviral efficacy of a compound against hCMV by quantifying the reduction in viral plaque formation.

Materials:

  • Human foreskin fibroblast (HFF) or MRC-5 cells

  • Human Cytomegalovirus (hCMV) stock

  • Test compound (e.g., corrole derivative) dissolved in DMSO

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Agarose or other overlay medium

  • Crystal Violet or Neutral Red stain

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HFF or MRC-5 cells into 6-well or 24-well plates and grow until they form a confluent monolayer.[4]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Inoculate the cells with a known concentration of hCMV (e.g., 40-80 plaque-forming units per well).[4]

    • Allow the virus to adsorb for approximately 90 minutes at 37°C.[4]

  • Overlay Application:

    • Carefully aspirate the virus inoculum.

    • Overlay the cell monolayers with a semi-solid medium (e.g., 0.4% agarose in culture medium) containing the various concentrations of the test compound.[4]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, allowing viral plaques to form.[4]

  • Plaque Visualization:

    • Fix the cells with a solution like 10% formalin.

    • Stain the cell monolayer with a dye such as 0.8% crystal violet, which stains viable cells.[4] Viral plaques will appear as clear, unstained zones where cells have been lysed.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

G Synthesis of 5,10,15-Tris(3'-fluoro-5'-nitrophenyl)corrole A This compound + Pyrrole B Condensation Reaction A->B C Porphyrinogen Intermediate B->C D Oxidation (p-Chloranil) C->D E Crude Corrole D->E F Column Chromatography (Silica Gel) E->F G Gel Permeation Chromatography F->G H Recrystallization G->H I Pure Corrole Product H->I

Caption: Synthetic pathway for 5,10,15-tris(3'-fluoro-5'-nitrophenyl)corrole.

Antiviral Assay Workflow

G hCMV Plaque Reduction Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells (e.g., MRC-5) C Infect Cells with hCMV A->C B Prepare Serial Dilutions of Corrole Compound D Add Corrole Dilutions B->D C->D E Overlay with Semi-Solid Medium D->E F Incubate (7-10 days) E->F G Fix and Stain Cells (Crystal Violet) F->G H Count Plaques G->H I Calculate EC50 Value H->I

Caption: Workflow for evaluating antiviral activity via plaque reduction assay.

References

A Comparative Study of 3-Fluoro-5-nitrobenzaldehyde and 4-chloro-3-nitrobenzaldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired yields, purity, and cost-effectiveness. Substituted benzaldehydes are crucial building blocks, and among them, halogenated nitrobenzaldehydes serve as versatile intermediates. This guide provides an objective comparison of two such compounds: 3-Fluoro-5-nitrobenzaldehyde and 4-chloro-3-nitrobenzaldehyde, focusing on their synthesis, physical properties, and reactivity, supported by experimental data.

Introduction to the Molecules

Both this compound and 4-chloro-3-nitrobenzaldehyde are aromatic aldehydes featuring two electron-withdrawing substituents: a nitro group and a halogen. These functional groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring. The aldehyde group is activated towards nucleophilic attack, while the aromatic ring is susceptible to nucleophilic aromatic substitution.

The primary structural difference lies in the nature and position of the halogen atom. In this compound, the fluorine atom is meta to the aldehyde and the nitro group. In 4-chloro-3-nitrobenzaldehyde, the chlorine atom is para to the aldehyde and ortho to the nitro group. These positional and electronic differences between fluorine and chlorine are expected to impart distinct reactivity profiles.

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

PropertyThis compound4-chloro-3-nitrobenzaldehyde
CAS Number 108159-96-2[1]16588-34-4[2]
Molecular Formula C₇H₄FNO₃[1]C₇H₄ClNO₃[2]
Molecular Weight 169.11 g/mol [1]185.56 g/mol [2]
Appearance Solid[1]Off-white to light yellow to light green powder[3]
Melting Point 55-58 °C[4]61-63 °C[5]
Solubility Sparingly soluble in water.Sparingly soluble in water.[3]

Synthesis and Reactivity: A Comparative Analysis

The synthetic utility of these compounds is largely dictated by the reactivity of the aldehyde group and the potential for nucleophilic aromatic substitution.

Synthesis

This compound: The synthesis of this compound can be approached through various routes, often involving the nitration of a fluorinated precursor. One common strategy involves the diazotization of 3-amino-5-nitrobenzoic acid followed by a Sandmeyer-type or Balz-Schiemann reaction to introduce the fluorine atom.[6]

4-chloro-3-nitrobenzaldehyde: A common and high-yielding synthesis involves the nitration of p-chlorobenzaldehyde. The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid at low temperatures, with reported yields as high as 89-97%.[3][7]

Aldehyde Reactivity: Knoevenagel and Wittig Reactions

The electron-withdrawing nature of the nitro and halogen substituents enhances the electrophilicity of the aldehyde's carbonyl carbon, making both compounds highly reactive in condensation reactions.

Wittig Reaction: The Wittig reaction is a versatile method for alkene synthesis from aldehydes.[8] Similar to the Knoevenagel condensation, the enhanced electrophilicity of the aldehyde group in both this compound and 4-chloro-3-nitrobenzaldehyde makes them excellent substrates for this transformation, readily reacting with phosphonium ylides.[2]

Nucleophilic Aromatic Substitution

The presence of a halogen and a strongly deactivating nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr). In this context, the nature of the halogen plays a critical role. Fluorine, being the most electronegative halogen, is a significantly better leaving group in SNAAr reactions than chlorine. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.

This difference in reactivity is exemplified in the synthesis of 4-fluoro-3-nitrobenzaldehyde from 4-chloro-3-nitrobenzaldehyde via a halogen exchange reaction with potassium fluoride. This reaction proceeds in high yield (88-92.5%), demonstrating the greater lability of the chlorine atom under these conditions to be replaced by fluorine.[9] This suggests that for synthetic routes requiring the displacement of the halogen, this compound would be significantly less reactive than 4-chloro-3-nitrobenzaldehyde.

Experimental Protocols

Synthesis of 4-chloro-3-nitrobenzaldehyde[7]

Materials:

  • p-chlorobenzaldehyde

  • Fuming nitric acid

  • Sulfuric acid

  • Ice

Procedure:

  • A mixture of fuming nitric acid (55 mL) and sulfuric acid (55 mL) is cooled to 5°C.

  • p-chlorobenzaldehyde (70 g, 0.5 mol) is added in batches to the cooled acid mixture with continuous stirring over 2 hours, maintaining the temperature below 10°C.

  • Upon completion of the reaction, the mixture is slowly poured into 1 L of ice water with stirring.

  • The precipitated solid is collected by filtration.

  • The crude product is recrystallized from an ethanol/water mixture to yield 4-chloro-3-nitrobenzaldehyde as white needle-like crystals (90 g, 97% yield).

Representative Knoevenagel Condensation[10]

Materials:

  • Substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Ammonium Chloride

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol.

  • Add a catalytic amount of ammonium chloride.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after the addition of water.

  • The crude product is purified by recrystallization.

Visualizing Reaction Pathways and Workflows

experimental_workflow Experimental Workflow: Synthesis and Knoevenagel Condensation cluster_synthesis Synthesis of 4-chloro-3-nitrobenzaldehyde cluster_condensation Knoevenagel Condensation s1 Mix H₂SO₄ and fuming HNO₃ s2 Cool to 5°C s1->s2 s3 Add p-chlorobenzaldehyde s2->s3 s4 React for 2h < 10°C s3->s4 s5 Pour into ice water s4->s5 s6 Filter precipitate s5->s6 s7 Recrystallize s6->s7 s8 Product: 4-chloro-3-nitrobenzaldehyde s7->s8 k1 Dissolve aldehyde and malononitrile in ethanol s8->k1 Use in subsequent reaction k2 Add catalyst (NH₄Cl) k1->k2 k3 Stir at room temperature k2->k3 k4 Monitor by TLC k3->k4 k5 Isolate product (filtration/extraction) k4->k5 k6 Purify (recrystallization) k5->k6 k7 Final Product k6->k7

Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzaldehyde and its subsequent use in a Knoevenagel condensation.

reactivity_comparison Reactivity Comparison in Nucleophilic Aromatic Substitution cluster_chloro 4-chloro-3-nitrobenzaldehyde cluster_fluoro This compound c1 C-Cl bond c2 Good leaving group c1->c2 c3 Susceptible to SNAAr c2->c3 f2 Poor leaving group (in this context) c2->f2 Better leaving group than f3 Less reactive in SNAAr c3->f3 More reactive than f1 C-F bond f1->f2 f2->f3

Caption: Comparison of reactivity in nucleophilic aromatic substitution based on the halogen leaving group ability.

Conclusion

Both this compound and 4-chloro-3-nitrobenzaldehyde are valuable reagents in organic synthesis, offering activated aldehyde functionalities for various transformations. The choice between them will largely depend on the specific synthetic strategy.

  • For reactions involving the aldehyde group (e.g., Knoevenagel, Wittig), both compounds are expected to show high reactivity, with potentially minor differences attributable to the precise electronic effects of the halogen and its position.

  • For reactions involving nucleophilic aromatic substitution of the halogen, 4-chloro-3-nitrobenzaldehyde is the more suitable substrate due to the superior leaving group ability of chlorine compared to fluorine in this context.

Researchers should consider the desired final product and the intended reaction pathway when selecting between these two versatile building blocks. The provided data and protocols offer a foundation for making an informed decision in the design and execution of synthetic routes.

References

Validating the Synthesis of 3-Fluoro-5-nitrobenzaldehyde: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of a primary synthetic route to 3-Fluoro-5-nitrobenzaldehyde, a valuable fluorinated building block in medicinal chemistry, and its non-fluorinated analog, 3-nitrobenzaldehyde. We present detailed experimental protocols and a comprehensive validation of the target compound's structure through spectral analysis, supported by comparative data.

Comparison of Synthetic Routes

The introduction of a nitro group onto a benzaldehyde ring is typically achieved through electrophilic aromatic substitution. The aldehyde group is a meta-directing deactivator, meaning it guides incoming electrophiles to the meta position (C3 and C5). When the ring already contains a substituent, such as a fluorine atom, the directing effects of both groups must be considered. For 3-fluorobenzaldehyde, the fluorine atom is an ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers. The primary method explored here is the direct nitration of 3-fluorobenzaldehyde. An alternative approach involves the oxidation of a corresponding toluene derivative.

Table 1: Comparison of Synthetic Routes

Synthesis RouteStarting MaterialKey ReagentsTypical YieldReaction ConditionsPurity Considerations
Primary: Direct Nitration 3-FluorobenzaldehydeFuming Nitric Acid, Concentrated Sulfuric AcidModerateLow temperature (0-10 °C) is crucial to control selectivity and prevent over-nitration.Major impurities can include other positional isomers (e.g., 2-fluoro-3-nitrobenzaldehyde, 4-fluoro-3-nitrobenzaldehyde). Purification by column chromatography or recrystallization is necessary.
Alternative: Oxidation 3-Fluoro-5-nitrotolueneStrong oxidizing agent (e.g., CrO₃, KMnO₄)VariableConditions vary significantly with the chosen oxidizing agent.By-products from incomplete or over-oxidation (to the carboxylic acid) are common.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results in chemical synthesis and analysis.

Protocol 1: Synthesis of this compound via Direct Nitration

This protocol describes a representative lab-scale synthesis by nitration of 3-fluorobenzaldehyde.

Materials:

  • 3-Fluorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool 50 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Slowly add 12.4 g (1.0 eq) of 3-fluorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding 8.2 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the 3-fluorobenzaldehyde solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate this compound.

Protocol 2: Spectral Analysis

To validate the structure and purity of the synthesized product, the following spectroscopic methods are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

2. Infrared (IR) Spectroscopy:

  • Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization (ESI) or electron ionization (EI) source). Acquire the mass spectrum, ensuring detection of the molecular ion peak.

Synthesis and Validation Workflow

The overall process from starting materials to a validated final product involves a clear and logical sequence of steps.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage A 1. Reagent Preparation (3-Fluorobenzaldehyde, H₂SO₄, HNO₃) B 2. Nitration Reaction (0-10 °C) A->B C 3. Reaction Quench (Ice Water) B->C D 4. Extraction & Washing C->D E 5. Purification (Column Chromatography) D->E F Isolated Product: This compound E->F G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structure & Purity Confirmed G->J H->J I->J

Caption: Experimental workflow for the synthesis and validation of this compound.

Spectral Data and Validation

Spectral analysis is crucial for unequivocally confirming the identity and purity of the synthesized this compound. The data is compared with its non-fluorinated counterpart, 3-nitrobenzaldehyde, to highlight the influence of the fluorine substituent.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra, which are key identifiers.

Table 2: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~10.05sAldehyde H (CHO)
~8.60t (J ≈ 2.0 Hz)Aromatic H (H-2)
~8.45ddd (J ≈ 8.0, 2.0, 1.0 Hz)Aromatic H (H-4)
~7.90ddd (J ≈ 8.0, 2.0, 1.0 Hz)Aromatic H (H-6)
3-Nitrobenzaldehyde [4]10.14sAldehyde H (CHO)
8.70t (J ≈ 1.8 Hz)Aromatic H (H-2)
8.50ddd (J ≈ 8.2, 2.3, 1.1 Hz)Aromatic H (H-4)
8.27d (J ≈ 7.7 Hz)Aromatic H (H-6)
7.78t (J ≈ 7.9 Hz)Aromatic H (H-5)

Note: Predicted values for this compound. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

CompoundC=O Stretch (Aldehyde)N-O Stretch (Nitro, Asymmetric)N-O Stretch (Nitro, Symmetric)C-F StretchAr C-H Stretch
This compound ~1710~1530~1350~1100-1250~3100
3-Nitrobenzaldehyde [5]~1705~1525~1345N/A~3090

Note: Predicted values for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
This compound C₇H₄FNO₃169.11169 (EI), 170 (ESI)168 [M-H]⁺, 140 [M-CHO]⁺, 123 [M-NO₂]⁺
3-Nitrobenzaldehyde C₇H₅NO₃151.12151 (EI), 152 (ESI)150 [M-H]⁺, 122 [M-CHO]⁺, 105 [M-NO₂]⁺

Logic of Spectral Validation

Each analytical technique provides a unique piece of the structural puzzle. Their combined interpretation provides definitive proof of the compound's identity.

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Target Target Molecule: This compound MS_Node Provides Molecular Weight (m/z = 169) Target->MS_Node IR_Node Confirms Functional Groups (C=O, NO₂, C-F) Target->IR_Node NMR_Node Reveals Connectivity & Environment (¹H-¹H, ¹H-¹⁹F coupling) Target->NMR_Node Conclusion Validated Structure MS_Node->Conclusion IR_Node->Conclusion NMR_Node->Conclusion

Caption: Logical relationship of spectral methods for structural validation.

Conclusion

The synthesis of this compound can be effectively achieved through the direct nitration of 3-fluorobenzaldehyde, provided that reaction conditions are carefully controlled to manage isomer formation. This guide demonstrates that a combination of NMR, IR, and mass spectrometry provides a robust framework for validating the molecular structure of the target compound. The spectral data, when compared to the well-characterized 3-nitrobenzaldehyde, clearly illustrates the electronic and structural impact of fluorine substitution, offering researchers a reliable methodology for synthesis and characterization in their drug discovery and development endeavors.

References

Confirming the Structure of 3-Fluoro-5-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 3-fluoro-5-nitrobenzaldehyde and its derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar compounds, primarily 3-nitrobenzaldehyde, to illustrate the analytical techniques and expected results for structural elucidation. The methodologies and data presented herein serve as a comprehensive resource for researchers working with substituted benzaldehydes.

Spectroscopic and Physical Data Comparison

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques and physical property measurements. The following table summarizes key data points, with values for this compound derivatives being predicted based on analogous compounds.

PropertyThis compoundThis compound Oxime (Predicted)3-Nitrobenzaldehyde
Molecular Formula C₇H₄FNO₃[1]C₇H₅FN₂O₃C₇H₅NO₃[2]
Molecular Weight 169.11 g/mol [1]184.13 g/mol 151.12 g/mol [2]
¹H NMR (ppm) Predicted: ~10.1 (s, 1H, CHO), 8.6-8.8 (m, 2H, Ar-H), 8.1-8.3 (m, 1H, Ar-H)Predicted: ~11.5 (s, 1H, NOH), 8.5 (s, 1H, CH=N), 8.2-8.4 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H)10.15 (s, 1H, CHO), 8.73 (t, 1H, H-2), 8.51 (dd, 1H, H-4), 8.27 (d, 1H, H-6), 7.81 (t, 1H, H-5)
¹³C NMR (ppm) Predicted: ~189 (CHO), ~163 (d, C-F), ~150 (C-NO₂), ~140 (C-CHO), ~128 (d), ~125, ~118 (d)Predicted: ~150 (C=NOH), ~162 (d, C-F), ~149 (C-NO₂), ~135, ~125 (d), ~120, ~115 (d)189.7 (CHO), 148.8 (C-NO₂), 137.4 (C-CHO), 134.6 (C-6), 130.4 (C-5), 128.6 (C-4), 124.5 (C-2)
Mass Spec (m/z) Predicted: 169 (M+), 168 (M-H)+, 140 (M-CHO)+, 123 (M-NO₂)+, 95 (M-NO₂-CO)+Predicted: 184 (M+), 167 (M-OH)+, 138 (M-OH-CHO)+151 (M+), 150 (M-H)+, 121 (M-CHO)+, 105 (M-NO₂)+, 77 (C₆H₅)+
Melting Point (°C) Not availableNot available58

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound derivatives.

Synthesis of a this compound Schiff Base Derivative (General Protocol)

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. In a separate flask, dissolve the desired primary amine (1 equivalent) in ethanol.

  • Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

  • Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.

  • Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural fragments.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data to determine bond lengths, bond angles, and the overall three-dimensional structure.

Antifungal Signaling Pathway Disruption

Some benzaldehyde derivatives have been shown to exhibit antifungal properties by disrupting the cellular antioxidation system of fungi. This leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting fungal growth.[1]

antifungal_pathway cluster_fungal_cell Fungal Cell Nitrobenzaldehyde This compound Derivative ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Nitrobenzaldehyde->ROS Induces Production Antioxidant_Enzymes Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase) Nitrobenzaldehyde->Antioxidant_Enzymes Inhibits Cellular_Damage Oxidative Stress & Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Antioxidant_Enzymes->ROS Detoxifies Fungal_Growth_Inhibition Fungal Growth Inhibition Cellular_Damage->Fungal_Growth_Inhibition Leads to

Caption: Disruption of fungal antioxidant defense by a this compound derivative.

Experimental Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.

experimental_workflow Start Start: this compound + Primary Amine Synthesis Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed XRay->Structure_Confirmed

Caption: Workflow for synthesis and structural analysis of a derivative.

References

A Comparative Guide to the Purity Analysis of Commercial 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 3-Fluoro-5-nitrobenzaldehyde is a critical factor that directly influences experimental outcomes, reaction yields, and the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques for assessing the purity of commercially available this compound, complete with supporting experimental protocols and data presentation formats.

The synthesis of this compound can result in various impurities, which may include unreacted starting materials, isomeric byproducts (e.g., other fluoro-nitrobenzaldehyde isomers), and residual solvents.[1] Therefore, accurate and robust analytical methods are essential to quantify the purity and identify any contaminants.

Comparison of Key Analytical Methods

The choice of an analytical technique for purity determination depends on the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and commonly employed methods for this purpose.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[1]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[1][3]
Applicability Well-suited for non-volatile and thermally labile compounds.[2]Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1][4]Excellent for structural elucidation and can be used for quantification of impurities if signals are well-resolved.[3]
Resolution High resolution, enabling the separation of closely related impurities like isomers.[2]Very high resolution for volatile compounds.[5]Generally lower resolution for complex mixtures compared to chromatographic techniques.
Quantification Highly quantitative with excellent accuracy and precision when using certified reference standards.[2]Quantitative with appropriate calibration, particularly for trace-level volatile impurities.[5]Can be quantitative (qNMR), but often used for semi-quantitative estimation by comparing signal integrations.[1]
Throughput Moderate to high, especially with the use of autosamplers.[2]Moderate throughput, suitable for routine quality control.[6]Can be lower throughput due to longer acquisition times for certain experiments.
Data Presentation: Purity Analysis of Commercial Samples

The following table presents a hypothetical purity analysis of this compound from three different commercial suppliers, as determined by a validated HPLC method. This format allows for a clear and direct comparison of product quality.

AnalyteSupplier A (Purity %)Supplier B (Purity %)Supplier C (Purity %)
This compound 99.25 98.50 97.10
2-Fluoro-5-nitrobenzaldehyde0.350.651.20
4-Fluoro-3-nitrobenzaldehyde0.150.250.55
3-Chloro-5-nitrobenzaldehydeNot Detected0.100.45
Other Unidentified Impurities0.250.500.70
Total Purity 99.25 98.50 97.10

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its potential isomeric and process-related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Chromatography data acquisition software.

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).[1]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound certified reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).[7]

  • Sample Solution (0.1 mg/mL): Prepare the commercial sample in the same manner as the standard solution.[7]

  • Filter both solutions through a 0.45 µm syringe filter before injection.[7]

Analysis:

  • Inject a blank (diluent) to establish a baseline.

  • Inject the standard solution to determine the retention time and response factor for this compound.

  • Inject the sample solution.

  • The purity is calculated using the area normalization method, where the percentage of the main peak is determined relative to the total area of all peaks in the chromatogram.[7]

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify volatile impurities, such as residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer detector.

  • A suitable capillary column (e.g., DB-624 or equivalent).[5]

  • Data acquisition software.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Mode: Split (e.g., 50:1 ratio).[1]

  • Oven Program: Initial temperature of 50°C (hold for 5 min), ramp to 240°C at 10°C/min, and hold for 5 min.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mass Range: 35-400 amu.[1]

Sample Preparation:

  • Accurately weigh about 25 mg of the commercial this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane.[1]

  • Inject 1 µL of the prepared sample.

Protocol 3: Structural Confirmation and Purity Estimation by NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the chemical structure of the main component and identifying major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Experimental Procedure:

  • Dissolve 5-10 mg of the commercial this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][9]

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Process the data (including Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities.[1] The purity can be estimated by comparing the integral of the main compound's protons to those of the impurities.[1]

Visualizations

The following diagrams illustrate the workflow for purity analysis and the decision-making process for selecting an appropriate analytical method.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Processing & Reporting Sample Commercial This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if HPLC) Dissolution->Filtration GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR HPLC HPLC Analysis (Purity & Isomers) Filtration->HPLC Integration Peak Integration & Quantification HPLC->Integration Identification Impurity Identification GCMS->Identification NMR->Identification Report Generate Purity Report & COA Integration->Report Identification->Report

Caption: General workflow for the purity analysis of this compound.

Method_Selection_Logic Start Analytical Goal? Quant Quantitative Purity & Isomer Separation Start->Quant Quantification Volatile Volatile Impurity Screening Start->Volatile Volatiles Structure Structural Identity Confirmation Start->Structure Structure Use_HPLC Use HPLC Quant->Use_HPLC Use_GCMS Use GC-MS Volatile->Use_GCMS Use_NMR Use NMR Structure->Use_NMR

Caption: Logic for selecting an analytical method based on the desired information.

Alternative Compounds

For applications in organic synthesis, several related compounds can be considered as alternatives or starting materials, depending on the desired chemical transformation. These include:

  • 2-Fluoro-5-nitrobenzaldehyde[10]

  • 4-Fluoro-3-nitrobenzaldehyde[11]

  • 3-Chloro-5-nitrobenzaldehyde[12]

  • Other halogenated nitrobenzaldehydes[11]

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The introduction of various substituents on the benzene ring can modulate the biological activity of these compounds. In particular, electron-withdrawing groups like nitro (-NO2) and fluoro (-F) groups are known to enhance the biological efficacy of aromatic compounds.[1] This guide provides a comparative overview of the structure-activity relationships of substituted benzaldehyde analogs, with a focus on nitro and fluoro derivatives, based on available experimental data.

Data Presentation: Comparative Biological Activity of Substituted Benzaldehyde Analogs

The following table summarizes the antimicrobial and enzyme inhibitory activities of various substituted benzaldehyde derivatives. The data is compiled from multiple sources to provide a comparative view of how different functional groups on the benzaldehyde ring influence biological activity.

Compound/Analog ClassSubstitution PatternBiological Activity TypeTarget/OrganismQuantitative Data (e.g., MIC, IC50)Reference
Benzaldehyde Oxime Derivative3-((2,4-Dichlorobenzyloxyimino)methyl)AntibacterialE. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalisMIC: 3.13-6.25 µg/mL[3]
E. coli FabH InhibitionE. coli FabHIC50: 1.7 mM[3]
Nitrobenzaldehyde Semicarbazone3-NitrobenzaldehydeAntibacterialStaphylococcus aureus (Gram-positive)Significant activity reported[4]
AntibacterialEscherichia coli (Gram-negative)Significant activity reported[4]
Cinnamaldehyde-based Hydrazone-α-Amylase Inhibitionα-AmylaseIC50: 0.37-9.54 x 10⁻⁹ M[5]
Lipase InhibitionLipaseIC50: (0.41-12.58) x 10⁻⁸ M[5]
4-Nitrobenzamide Derivatives2-NitrobenzaldehydeAntimicrobialVarious bacteria and fungiHighly potent activity reported[6]
Anisaldehyde-based Oxime Ester(E)-isomer with specific esterAntifungalRhizoctonia solani, Fusarium oxysporum, Bipolaris maydisInhibition rates of 92.3%, 79.2%, and 73.9% at 50 µg/mL[7]

Note: MIC = Minimum Inhibitory Concentration, IC50 = Half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the synthesis of substituted benzaldehyde analogs and their biological evaluation are crucial for reproducible research. Below are generalized protocols based on methods described in the literature.

1. General Synthesis of Substituted Benzaldehyde Oxime Derivatives

This protocol is a generalized procedure based on the synthesis of various oxime derivatives.[3][8]

  • Materials: Substituted benzaldehyde, hydroxylamine hydrochloride, a suitable base (e.g., sodium carbonate, pyridine), and a solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve the substituted benzaldehyde in the chosen solvent.

    • Add a solution of hydroxylamine hydrochloride and the base to the benzaldehyde solution.

    • Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the desired benzaldehyde oxime.

    • Characterize the final product using spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

  • Materials: Test compound, bacterial or fungal cultures, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), sterile 96-well microtiter plates, positive control (standard antibiotic), and negative control (solvent).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

    • Add the microbial inoculum to each well containing the test compound, as well as to positive and negative control wells.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization Start Design Analogs Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize BioAssay Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) Characterize->BioAssay Data Data Collection (e.g., MIC, IC50) BioAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimize Lead Optimization SAR->Optimize Optimize->Start Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Signaling Pathway: Postulated Mechanism of Action for Antimicrobial Benzaldehydes

Antimicrobial_Mechanism Compound Substituted Benzaldehyde Analog Membrane Bacterial Cell Membrane Compound->Membrane Interaction Enzyme Essential Microbial Enzymes (e.g., FabH) Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death Disruption->Death

Caption: Postulated mechanisms of antimicrobial action for benzaldehyde analogs.

References

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Fluoro-5-nitrobenzaldehyde (CAS No. 108159-96-2). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been identified[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning [1].

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₄FNO₃[1]
Molecular Weight 169.11 g/mol [1]
Appearance White to yellowish solid particles or crystalline powder[2]
Melting Point 57-60 °C (lit.)[3]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is crucial when handling this compound. The following PPE is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory and conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[4][5].
Face Protection Face ShieldRecommended when there is a risk of splashing or dust generation[5][6].
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable[5][6]. Gloves must be inspected for integrity before each use and disposed of properly after handling[5].
Body Protection Laboratory CoatShould be fully buttoned to provide a barrier against accidental contact[5].
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust[4][5][6].

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Carefully transfer the chemical, avoiding dust creation prep3->handle1 handle2 Keep the container tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 post1 Clean the work area and all equipment handle3->post1 post2 Collect all residues for proper disposal post1->post2 post3 Remove and dispose of contaminated PPE post2->post3 post4 Wash hands thoroughly post3->post4 Hierarchy of Controls for Handling Hazardous Chemicals elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.